Thallium(i)2-ethylhexanoate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C8H15O2Tl |
|---|---|
Molecular Weight |
347.59 g/mol |
IUPAC Name |
2-ethylhexanoyloxythallium |
InChI |
InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
CFZPRDHRMZJQFC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C(=O)O[Tl] |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of Thallium(I) 2-ethylhexanoate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of Thallium(I) 2-ethylhexanoate, with a focus on its chemical characteristics, toxicological profile, and the molecular pathways affected by thallium(I) ions. Due to the limited availability of data specific to Thallium(I) 2-ethylhexanoate, this guide also incorporates information on the general properties and toxicological effects of thallium and its compounds, which are relevant to the handling and study of this substance.
Chemical and Physical Properties
Thallium(I) 2-ethylhexanoate is an organometallic compound that serves as a source of thallium(I) ions in a form that is soluble in organic solvents.[1] It is commercially available, often for research and industrial applications.[1][2]
Data Presentation: Quantitative Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅O₂Tl | [2][3] |
| Molecular Weight | 347.59 g/mol | [2][3] |
| Appearance | Waxy solid | [2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available |
Experimental Protocols
Representative Synthesis of Metal 2-Ethylhexanoates
A specific, detailed experimental protocol for the synthesis of Thallium(I) 2-ethylhexanoate is not readily found in the scientific literature. However, a general method for the synthesis of metal 2-ethylhexanoates has been described, which can be adapted. One such method involves the reaction of a metal salt with 2-ethylhexanoic acid. For instance, potassium 2-ethylhexanoate can be synthesized by reacting potassium hydroxide with 2-ethylhexanoic acid in isopropanol.[4]
A plausible synthesis for Thallium(I) 2-ethylhexanoate could involve the reaction of Thallium(I) hydroxide or Thallium(I) carbonate with 2-ethylhexanoic acid. For example, the synthesis of Thallium(I) acesulfamate involves the reaction of thallium(I) carbonate with acesulfamic acid in an aqueous solution, followed by crystallization.[5]
Illustrative Experimental Workflow: Synthesis of a Thallium(I) Carboxylate
Caption: A generalized workflow for the synthesis of Thallium(I) 2-ethylhexanoate.
Analytical Characterization
Detailed analytical data such as NMR, IR, and mass spectra for Thallium(I) 2-ethylhexanoate are not widely published. Characterization would likely involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 2-ethylhexanoate ligand. Thallium has two NMR active isotopes, ²⁰³Tl and ²⁰⁵Tl, which could potentially be used for further characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic peaks for the carboxylate group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Toxicological Properties and Biological Activity
Thallium and its compounds are highly toxic.[6][7][8] The toxicity of Thallium(I) 2-ethylhexanoate is primarily attributed to the thallium(I) ion.
Mechanism of Toxicity
The toxicity of thallium(I) is multifaceted and stems from its chemical similarity to the potassium ion (K⁺).[7] This allows it to interfere with numerous potassium-dependent cellular processes.[7] The primary mechanisms of thallium toxicity include:
-
Interference with Potassium Channels and Transporters: Tl⁺ can substitute for K⁺ in various ion channels and transporters, such as the Na⁺/K⁺-ATPase, leading to disruption of cellular ion homeostasis.[7]
-
Inhibition of Enzymes: Thallium has a high affinity for sulfhydryl groups (-SH) in proteins, leading to the inhibition of critical enzymes involved in cellular metabolism.[7]
-
Induction of Oxidative Stress: Thallium exposure has been shown to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.
-
Mitochondrial Dysfunction: Thallium can accumulate in mitochondria, disrupting the electron transport chain and ATP production, and inducing mitochondrial-mediated apoptosis.[9]
Signaling Pathways Affected by Thallium
Research on thallium toxicity has identified several signaling pathways that are impacted by thallium exposure. While these studies have not been conducted specifically with Thallium(I) 2-ethylhexanoate, the findings are relevant to understanding its potential biological effects.
Signaling Pathway: General Thallium(I) Ion Toxicity
Caption: A simplified diagram of the major cellular targets and signaling pathways affected by Thallium(I) ions.
Safety and Handling
Thallium(I) 2-ethylhexanoate is a highly toxic compound and should be handled with extreme caution in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. All waste containing this compound must be disposed of as hazardous waste according to institutional and governmental regulations.
Conclusion
Thallium(I) 2-ethylhexanoate is a specialty chemical with limited publicly available data on its specific physical properties and biological activity. Its primary significance lies in its ability to deliver thallium(I) ions in a form soluble in non-aqueous media. The toxicological properties of this compound are presumed to be dominated by the thallium(I) ion, which is known to be highly toxic through its interference with essential potassium-dependent biological processes. Further research is needed to fully characterize the specific properties and biological effects of Thallium(I) 2-ethylhexanoate.
References
- 1. americanelements.com [americanelements.com]
- 2. strem.com [strem.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Thallium Use, Toxicity, and Detoxification Therapy: An Overview [mdpi.com]
- 8. Thallium - poisoner's poison: An overview and review of current knowledge on the toxicological effects and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Thallium(I) 2-ethylhexanoate
Disclaimer: This document provides a detailed overview of the anticipated chemical structure, bonding, and characterization of Thallium(I) 2-ethylhexanoate. Direct experimental data for this specific compound is not publicly available. Therefore, the information presented herein is based on established principles of inorganic chemistry and extrapolations from structurally related thallium(I) carboxylates.
Introduction
Thallium(I) 2-ethylhexanoate (C₈H₁₅O₂Tl) is an organometallic compound that, like other metal carboxylates, is of interest to researchers in materials science and catalysis.[1] Its solubility in organic solvents makes it a potentially useful precursor for the synthesis of thallium-containing materials.[2] This guide provides a comprehensive technical overview of its expected chemical structure, bonding characteristics, and the experimental protocols that would be employed for its synthesis and detailed characterization.
General Properties
Basic chemical and physical properties of Thallium(I) 2-ethylhexanoate are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 210578-56-6 | [3][4] |
| Molecular Formula | C₈H₁₅O₂Tl | [2][3] |
| Molecular Weight | 347.59 g/mol | [2][3] |
| Appearance | Waxy off-white solid | American Elements |
Chemical Structure and Bonding
The precise crystal structure of Thallium(I) 2-ethylhexanoate has not been reported. However, based on the known structures of other thallium(I) carboxylates and related compounds, a polymeric structure in the solid state is highly probable.[5][6] The key features of its anticipated structure and bonding are discussed below.
The Thallium(I) Coordination Sphere
The thallium(I) ion possesses a stereochemically active 6s² lone pair of electrons, which significantly influences its coordination geometry.[5][6] This lone pair can occupy a coordination site, leading to distorted geometries and a "gap" in the coordination sphere.[6] The coordination number of Tl(I) can vary, but in carboxylate complexes, it is often greater than two, with the carboxylate groups acting as bridging ligands to form extended polymeric chains or layers.[5]
The 2-ethylhexanoate ligand is expected to coordinate to the thallium(I) center through its two oxygen atoms. The coordination mode can be unidentate, bidentate, or, most likely, bridging, where each oxygen atom of the carboxylate group coordinates to a different thallium ion.
Probable Solid-State Structure
It is anticipated that Thallium(I) 2-ethylhexanoate forms a coordination polymer in the solid state. The 2-ethylhexanoate ligands would bridge thallium(I) ions, leading to an extended network. The bulky and flexible 2-ethylhexyl group would likely influence the packing of these polymeric chains. A schematic representation of a possible dimeric unit and its extension into a polymeric chain is depicted in the diagram below.
Caption: A possible bridging coordination mode of 2-ethylhexanoate ligands forming a polymeric chain with thallium(I) ions.
Bond Parameters from Analogous Compounds
While specific bond lengths and angles for Thallium(I) 2-ethylhexanoate are unknown, data from other thallium(I) carboxylate and related structures can provide expected ranges.
| Bond/Angle | Expected Range | Analogous Compound | Reference |
| Tl-O Bond Length | 2.4 - 3.1 Å | Thallium(I) tropolonates | [5] |
| O-C-O Angle | ~120 - 125° | Metal Carboxylates | General |
| Coordination Number | 4 - 8 | Thallium(I) oxalohydroxamate | [6] |
Experimental Protocols
Synthesis
A general and straightforward method for the synthesis of thallium(I) carboxylates involves the reaction of a thallium(I) salt, such as thallium(I) carbonate or hydroxide, with the corresponding carboxylic acid.[7]
Protocol for the Synthesis of Thallium(I) 2-ethylhexanoate:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-ethylhexanoic acid in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Addition of Thallium(I) Salt: Slowly add a stoichiometric amount of thallium(I) carbonate (Tl₂CO₃) to the carboxylic acid solution with stirring. The reaction will produce carbon dioxide gas, leading to effervescence.
-
Reaction Completion: Continue stirring the mixture at room temperature or with gentle heating until the gas evolution ceases, indicating the completion of the reaction.
-
Isolation of Product: The product, Thallium(I) 2-ethylhexanoate, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable organic solvent.
Caption: A generalized workflow for the synthesis of Thallium(I) 2-ethylhexanoate.
Characterization
A comprehensive characterization of Thallium(I) 2-ethylhexanoate would involve several analytical techniques to elucidate its structure and purity.
This is the most definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid.[8][9][10]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of Thallium(I) 2-ethylhexanoate suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[11]
-
Crystal Mounting: Select a well-formed, clear single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[10][11]
-
Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.[10][12]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.[10]
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.[13][14] For metal carboxylates, these techniques are particularly useful for observing the coordination of the carboxylate group to the metal ion.[13][15][16][17]
| Technique | Key Vibrational Modes for Thallium(I) 2-ethylhexanoate |
| IR Spectroscopy | - Asymmetric COO⁻ stretch (~1510-1650 cm⁻¹) - Symmetric COO⁻ stretch (~1280-1440 cm⁻¹) - C-H stretches of the ethylhexyl group (~2800-3000 cm⁻¹) |
| Raman Spectroscopy | - C-C stretching of the alkyl chain (~1040-1120 cm⁻¹) - Symmetric COO⁻ stretch |
The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν) in the IR spectrum can provide insights into the coordination mode of the carboxylate group.[17]
Experimental Protocol:
-
IR Spectroscopy: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is then recorded using an FTIR spectrometer.
-
Raman Spectroscopy: The solid sample is placed under a microscope objective, and a laser is focused on it. The scattered light is collected and analyzed by a Raman spectrometer.
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For Thallium(I) 2-ethylhexanoate, ¹H and ¹³C NMR would characterize the 2-ethylhexanoate ligand, while ²⁰⁵Tl NMR would provide direct information about the thallium environment.
-
¹H and ¹³C NMR: These spectra would confirm the presence of the 2-ethylhexyl group and could indicate if different coordination environments exist in solution.
-
²⁰⁵Tl NMR: Thallium has two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with spin 1/2.[18] ²⁰⁵Tl is generally preferred due to its higher natural abundance and slightly narrower line widths.[18] ²⁰⁵Tl NMR is highly sensitive to the electronic environment around the thallium nucleus and has a very wide chemical shift range, making it an excellent probe for studying thallium coordination chemistry in solution.[19][20][21]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of Thallium(I) 2-ethylhexanoate in a suitable deuterated solvent (e.g., CDCl₃, d₈-toluene).
-
Data Acquisition: Acquire the ¹H, ¹³C, and ²⁰⁵Tl NMR spectra on a high-field NMR spectrometer. For ²⁰⁵Tl NMR, a broadband probe tuned to the appropriate frequency is required.
Caption: A workflow illustrating the key techniques for the structural characterization of Thallium(I) 2-ethylhexanoate.
Conclusion
While the definitive structure of Thallium(I) 2-ethylhexanoate awaits experimental determination, a comprehensive understanding of its probable chemical nature can be inferred from the well-established chemistry of thallium(I) and metal carboxylates. It is expected to be a coordination polymer with bridging 2-ethylhexanoate ligands, where the stereochemically active lone pair on the thallium(I) ion plays a crucial role in determining the coordination geometry. The experimental protocols outlined in this guide provide a roadmap for the future synthesis and detailed structural elucidation of this and related compounds, which will be invaluable for its potential applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. strem.com [strem.com]
- 3. scbt.com [scbt.com]
- 4. Thallium(I) 2-ethylhexanoate, 99.8% (metals basis) [glpbio.cn]
- 5. Thallium(I) Tropolonates: Synthesis, Structure, Spectral Characteristics, and Antimicrobial Activity Compared to Lead(II) and Bismuth(III) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and crystal structure of the complexes thallium(I) oxalohydroxamate(1–) and malono-hydroxamate(1–) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. geo.umass.edu [geo.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of metal carboxylates by Raman and infrared spectroscopy in works of art | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 18. (Tl) Thallium NMR [chem.ch.huji.ac.il]
- 19. Solution Dynamics of Thallium-Metal Carbonyl Compounds Using (205)Tl NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.cnr.it [iris.cnr.it]
- 21. Thallium-205 - isotopic data and properties [chemlin.org]
An In-depth Technical Guide to the Electrolytic Synthesis of Metal 2-Ethylhexanoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrolytic synthesis of metal 2-ethylhexanoates presents a compelling alternative to traditional chemical routes, offering high purity products, simplified reaction conditions, and ambient temperature operation. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrosynthesis of various metal 2-ethylhexanoates, including those of cobalt, copper, zinc, nickel, lead, and bismuth. Detailed reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, catalysis, and drug development, where high-purity metal-organic compounds are essential.
Introduction
Metal 2-ethylhexanoates are a versatile class of metal-organic compounds with a wide array of applications, including as catalysts in polymerization and oxidation reactions, driers in paints and varnishes, and as precursors for the synthesis of metal oxide nanoparticles. In the pharmaceutical and drug development sectors, high-purity metal carboxylates are crucial as catalysts and in the formation of active pharmaceutical ingredients.
Traditional synthesis methods often involve the reaction of metal salts with 2-ethylhexanoic acid or its alkali metal salt, which can introduce impurities and require elevated temperatures and complex purification steps. The direct electrochemical synthesis, utilizing a sacrificial metal anode, offers a more elegant and efficient approach. This method involves the anodic dissolution of a metal in a non-aqueous or emulsion-based electrolyte containing 2-ethylhexanoic acid, leading to the direct formation of the corresponding metal 2-ethylhexanoate.
The primary advantages of this electrochemical route include:
-
High Purity: The direct conversion of the elemental metal to the desired carboxylate minimizes the introduction of contaminating ions.
-
Mild Reaction Conditions: The synthesis can often be carried out at or near room temperature and atmospheric pressure.
-
Simplified Workup: The product is typically soluble in the organic phase of the electrolyte, facilitating straightforward separation.
-
Control over Stoichiometry: The extent of the reaction can be precisely controlled by the amount of charge passed through the electrolytic cell.
This guide will delve into the technical specifics of this promising synthetic methodology.
General Principles and Reaction Mechanisms
The electrolytic synthesis of metal 2-ethylhexanoates is predicated on the principle of anodic dissolution of a sacrificial metal anode in the presence of 2-ethylhexanoate anions. The overall process can be conceptually broken down into the following key steps:
-
Anodic Dissolution: The metal to be converted into its 2-ethylhexanoate salt serves as the anode. When a potential is applied, the metal is oxidized and dissolves into the electrolyte as metal cations (Mⁿ⁺).
-
Cathodic Reaction: At the cathode, a reduction reaction occurs. In a typical non-aqueous electrolyte containing 2-ethylhexanoic acid, the protons from the acid are reduced to hydrogen gas.
-
Formation of the Metal Carboxylate: The metal cations generated at the anode react with the 2-ethylhexanoate anions present in the electrolyte to form the neutral metal 2-ethylhexanoate complex.
The electrochemical efficiency of this process, defined as the moles of metal dissolved per Faraday of electricity, is a key parameter. For the formation of M(II) carboxylates, the theoretical efficiency is 0.5 mol F⁻¹[1].
dot
Caption: Generalized signaling pathway for the electrolytic synthesis of metal 2-ethylhexanoates.
Experimental Protocols
The following protocols are generalized from published methods and can be adapted for the synthesis of various metal 2-ethylhexanoates.
General Experimental Workflow
The workflow for the electrolytic synthesis can be summarized as follows:
dot
Caption: A typical experimental workflow for the electrolytic synthesis of metal 2-ethylhexanoates.
Protocol for the Synthesis of Cobalt(II) 2-Ethylhexanoate
This protocol is adapted from a documented electrosynthesis procedure[2].
Materials:
-
2-Ethylhexanoic acid (20.0 g, 0.138 mol)
-
Mineral spirits (10.0 g)
-
0.1 N Sodium hydroxide solution (40.0 g)
-
Cobalt rod (anode)
-
Platinum foil (cathode)
Procedure:
-
Prepare the electrolyte by combining 2-ethylhexanoic acid, mineral spirits, and the sodium hydroxide solution in an electrochemical cell.
-
Assemble the cell with the cobalt rod as the anode and the platinum foil as the cathode, ensuring they are immersed in the electrolyte.
-
Pass a direct current through the cell. A total charge of 14,645 coulombs is applied.
-
Upon completion of the electrolysis, terminate the current and disassemble the cell.
-
Determine the mass of cobalt consumed by weighing the anode before and after the reaction (approximately 3.68 g, 0.062 mol, should be consumed).
-
Separate the organic phase from the aqueous phase.
-
Dry the organic phase under reduced pressure to yield a violet solution of cobalt(II) 2-ethylhexanoate in mineral spirits.
Protocol for the Synthesis of Lead(II) and Bismuth(III) 2-Ethylhexanoate
This protocol utilizes a divided electrochemical cell with an ion-exchange membrane.
Materials:
-
Lead or Bismuth plate (anode)
-
Platinum or other inert material (cathode)
-
2-Ethylhexanoic acid
-
Methanol (solvent)
-
Ammonium 2-ethylhexanoate (electroconductive additive)
-
Anion exchange membrane
Procedure:
-
Assemble a divided electrochemical cell, separating the anode and cathode compartments with an anion exchange membrane.
-
Prepare the anolyte by dissolving 2-ethylhexanoic acid and ammonium 2-ethylhexanoate in methanol.
-
Prepare the catholyte, which may also contain 2-ethylhexanoic acid and ammonium 2-ethylhexanoate in methanol to maintain ionic conductivity.
-
Place the respective metal anode (lead or bismuth) in the anode compartment and the inert cathode in the cathode compartment.
-
Apply a direct current to the cell. The specific current density and duration will depend on the desired yield.
-
Monitor the reaction progress by observing the dissolution of the anode.
-
After the desired amount of metal has been consumed, terminate the electrolysis.
-
Isolate the product from the anolyte, which may involve filtration, washing with a suitable solvent like methanol, and drying under vacuum.
Quantitative Data Summary
| Metal | Anode | Cathode | Electrolyte Composition | Current Density (mA/cm²) | Voltage (V) | Temperature (°C) | Yield (%) | Current Efficiency (%) | Reference |
| Cobalt (Co) | Cobalt Rod | Platinum Foil | 2-Ethylhexanoic Acid, Mineral Spirits, 0.1N NaOH | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Lead (Pb) | Lead Plate | Platinum | Anolyte: 2-Ethylhexanoic Acid, Ammonium 2-ethylhexanoate in Methanol; Catholyte: Methanol | 10 | 12-15 | 20-25 | 80-85 | Not Specified | |
| Bismuth (Bi) | Bismuth Plate | Platinum | Anolyte: 2-Ethylhexanoic Acid, Ammonium 2-ethylhexanoate in Methanol; Catholyte: 2-Ethylhexanoic Acid, Ammonium 2-ethylhexanoate in Methanol | 10 | 12-15 | 20-25 | ~93 | Not Specified | |
| Manganese (Mn) | Manganese | Platinum | 2-Ethylhexanoic Acid in Acetonitrile | 20 (total current) | Not Specified | Not Specified | Not Specified | ~100 (as Mn²⁺) | [1] |
| Iron (Fe) | Iron | Platinum | 2-Ethylhexanoic Acid in Acetonitrile | 20 (total current) | Not Specified | Not Specified | Not Specified | ~100 (as Fe²⁺) | [1] |
| Nickel (Ni) | Nickel | Platinum | 2-Ethylhexanoic Acid in Acetonitrile | 20 (total current) | Not Specified | Not Specified | Not Specified | ~100 (as Ni²⁺) | [1] |
| Copper (Cu) | Copper | Platinum | 2-Ethylhexanoic Acid in Acetonitrile | 20 (total current) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Note: The electrochemical efficiency for Mn, Fe, and Ni was reported as approximately 0.5 mol F⁻¹, which corresponds to a current efficiency of nearly 100% for the formation of the divalent metal ions.
Conclusion and Future Outlook
The electrolytic synthesis of metal 2-ethylhexanoates offers a robust and efficient method for producing high-purity metal-organic compounds. The use of a sacrificial anode simplifies the reaction and purification processes, making it an attractive technique for both laboratory-scale synthesis and potential industrial applications. The ability to perform these syntheses at ambient temperature and pressure further enhances their appeal from a green chemistry perspective.
While the fundamental principles are well-established for a range of transition metals, there is a need for more systematic studies to provide directly comparable quantitative data on yields and current efficiencies under various experimental conditions. Further research into the detailed reaction mechanisms at the electrode-electrolyte interface will enable more precise control over the synthesis and may lead to the development of even more efficient and selective processes. The application of this methodology to a wider range of metals and carboxylic acids also presents a promising avenue for future research, expanding the library of available metal-organic precursors for diverse applications in science and technology.
References
The Dawn of Organothallium Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and rich history of thallium organometallic compounds, a field of study that commenced shortly after the element's own discovery. We will explore the seminal synthesis of the first organothallium compound, diethylthallium chloride, in 1870, and trace the subsequent development of various classes of these compounds, including trialkyl-, dialkyl-, monoalkyl-, and arylthallium derivatives. This guide provides a comprehensive overview of the key synthetic methodologies, offering detailed experimental protocols for historical preparations. Quantitative data, including structural parameters where available, are summarized in tabular format for clarity and comparative analysis. Furthermore, logical diagrams generated using the DOT language illustrate the relationships between different classes of organothallium compounds and their preparative routes, providing a visual roadmap of this fascinating area of organometallic chemistry.
Introduction: The Discovery of Thallium
The journey into organothallium chemistry begins with the discovery of thallium itself. In 1861, the English chemist and physicist Sir William Crookes observed a brilliant green line in the spectrum of residues from a sulfuric acid factory, a line that did not correspond to any known element.[1][2][3] This distinctive spectral signature led him to name the new element "thallium," from the Greek word "thallos," meaning a green shoot or twig.[3][4] Crookes announced his discovery on March 30, 1861.[1] Independently, the French chemist Claude-Auguste Lamy also discovered thallium in 1862 and was the first to isolate the pure metal.[3]
The First Organothallium Compound: Diethylthallium Chloride
Just nine years after the discovery of thallium, the first compound containing a thallium-carbon bond was synthesized. In 1870, the first organothallium compound, diethylthallium chloride ((C₂H₅)₂TlCl), was prepared. This pivotal moment marked the inception of organothallium chemistry.
Historical Synthesis of Diethylthallium Chloride
Inferred Experimental Protocol:
-
Reactants: Thallium(III) chloride (TlCl₃) and Diethylzinc (Zn(C₂H₅)₂).
-
Solvent: A dry, inert solvent such as diethyl ether would have been used to prevent the decomposition of the reagents.
-
Procedure: In a flask protected from atmospheric moisture, a solution of thallium(III) chloride in diethyl ether would be prepared. To this solution, two equivalents of diethylzinc, also dissolved in diethyl ether, would be slowly added. The reaction would likely proceed at room temperature with stirring.
-
Workup: The reaction mixture would result in the formation of diethylthallium chloride and zinc chloride. The separation of these products would have been a significant challenge for chemists of that era. Fractional crystallization or selective precipitation would have been the primary methods for purification.
It is important to note that this is a retro-synthetically inferred protocol based on the chemical knowledge of the period. The actual yields and specific conditions of the 1870 synthesis are not well-documented in accessible literature.
Evolution of Organothallium Synthesis: A Diversifying Field
Following the initial synthesis of diethylthallium chloride, the field of organothallium chemistry gradually expanded to include a variety of compounds with different alkyl and aryl substituents. The primary classifications of organothallium(III) compounds are triorganothallium (R₃Tl), diorganothallium(III) halides (R₂TlX), and monoorganothallium(III) dihalides (RTlX₂).
Dialkylthallium Halides (R₂TlX)
The synthesis of dialkylthallium halides became more refined with the advent of Grignard reagents.
Experimental Protocol for Dialkylthallium Halides:
-
Reactants: Thallium(III) halide (e.g., TlCl₃) and a Grignard reagent (RMgX).
-
Procedure: The reaction is typically carried out by treating a thallium(III) halide with two equivalents of a Grignard reagent in an ethereal solvent.
-
Reaction: 2 RMgX + TlX₃ → R₂TlX + 2 MgX₂
Trialkylthallium Compounds (R₃Tl)
The synthesis of trialkylthallium compounds can be achieved by further alkylation of dialkylthallium halides.
Experimental Protocol for Trialkylthallium Compounds:
-
Reactants: Dialkylthallium halide (R₂TlX) and an organolithium reagent (RLi) or Grignard reagent (RMgX).
-
Procedure: A dialkylthallium halide is treated with one equivalent of an organolithium or Grignard reagent.
-
Reaction: R₂TlX + RLi → R₃Tl + LiX
Monoalkylthallium Compounds (RTlX₂)
Monoalkylthallium compounds are generally less stable than their di- and tri-alkyl counterparts. Their synthesis often involves the reaction of thallium(III) salts with organoboron compounds.
Experimental Protocol for Arylthallium Dichlorides:
-
Reactants: Thallium(III) chloride (TlCl₃) and an arylboronic acid (ArB(OH)₂).
-
Procedure: TlCl₃ is reacted with an arylboronic acid. The stoichiometry is crucial, as an excess of the boronic acid can lead to the formation of diarylthallium chloride.
-
Reaction: ArB(OH)₂ + TlCl₃ → ArTlCl₂ + B(OH)₂Cl
Another significant contribution to the synthesis of monoorganothallium compounds, particularly aryl derivatives, was the use of thallium(III) trifluoroacetate. This potent electrophile can directly thallate aromatic compounds.
Reaction: ArH + Tl(O₂CCF₃)₃ → ArTl(O₂CCF₃)₂ + CF₃COOH
Quantitative Data
Historical records of quantitative data such as bond lengths, bond angles, and reaction yields for the earliest organothallium compounds are scarce. Modern crystallographic and spectroscopic techniques were not available to the pioneers in this field. The following table summarizes general information and representative data where available from later studies.
| Compound Class | General Formula | Representative Compound | Synthetic Method | Typical Yield (%) | Tl-C Bond Length (Å) | C-Tl-C Bond Angle (°) |
| Diorganothallium(III) Halide | R₂TlX | (CH₃)₂TlCl | TlCl₃ + 2 CH₃MgI | Not reported in early literature | ~2.1-2.2 | ~170-180 |
| Triorganothallium(III) | R₃Tl | (CH₃)₃Tl | (CH₃)₂TlCl + CH₃Li | Not reported in early literature | ~2.2-2.3 | Planar, ~120 |
| Monoorganothallium(III) Dihalide | RTlX₂ | C₆H₅TlCl₂ | C₆H₅B(OH)₂ + TlCl₃ | Moderate to Good | ~2.1 | - |
| Arylthallium(III) bis(trifluoroacetate) | ArTl(O₂CCF₃)₂ | C₆H₅Tl(O₂CCF₃)₂ | C₆H₆ + Tl(O₂CCF₃)₃ | Good to Excellent | ~2.1 | - |
Note: Bond lengths and angles are generalized from modern structural studies of similar compounds and may not precisely reflect the values for the earliest synthesized molecules.
Logical Relationships in Organothallium Synthesis
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and relationships between the different classes of organothallium compounds.
Caption: Synthetic pathways to organothallium(III) compounds.
Caption: A generalized experimental workflow for the synthesis of organothallium compounds.
Conclusion
The discovery of thallium in 1861 and the subsequent synthesis of the first organothallium compound in 1870 laid the groundwork for a unique and challenging area of organometallic chemistry. While the high toxicity of thallium has limited its widespread application, the study of its organometallic derivatives has contributed to our understanding of bonding, reactivity, and the development of novel synthetic methodologies. This guide has provided a historical perspective, detailed experimental approaches, and a summary of the key classes of organothallium compounds, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The exploration of this corner of the periodic table continues to offer insights into the fundamental principles of chemistry.
References
Spectroscopic Characterization of Metal Alkanoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal alkanoates, also known as metal soaps, are a class of coordination compounds formed between a metal ion and one or more alkanoate groups. These versatile molecules find applications in diverse fields, ranging from catalysis and polymer science to pharmaceuticals and drug delivery.[1] Their biological and physicochemical properties are intrinsically linked to their molecular structure and the nature of the coordination between the metal center and the carboxylate ligand. A thorough spectroscopic characterization is therefore paramount for understanding their structure-activity relationships and for the rational design of novel metal-based therapeutics and drug delivery systems.
This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of metal alkanoates, including Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key concepts and workflows.
Vibrational Spectroscopy: Probing the Metal-Ligand Interface
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable insights into the coordination environment of the carboxylate group upon its interaction with a metal ion. The frequencies of the carboxylate stretching vibrations are particularly sensitive to the nature of the metal-carboxylate bond.
Infrared (IR) Spectroscopy
In the IR spectrum of a metal alkanoate, the positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching bands of the carboxylate group are diagnostic of its coordination mode. The separation between these two frequencies (Δν = νₐsym - νₛym) is a key parameter used to distinguish between ionic, monodentate, bidentate chelating, and bidentate bridging coordination modes.
-
Ionic Interaction: A large separation (Δν) is observed, similar to that of the corresponding sodium salt.
-
Monodentate Coordination: The Δν value is significantly larger than that of the ionic salt.
-
Bidentate Chelating Coordination: The Δν value is significantly smaller than that of the ionic salt.
-
Bidentate Bridging Coordination: The Δν value is comparable to that of the ionic salt.
Table 1: Characteristic IR Frequencies for Metal Alkanoates
| Compound | Metal | Alkanoate Chain | νₐsym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode |
| Sodium Stearate | Na | C18 | 1556 | 1420 | 136 | Ionic |
| Zinc Stearate | Zn | C18 | 1538 | 1397 | 141 | Bidentate Bridging |
| Zinc Oleate | Zn | C18:1 | 1531, 1549, 1593 | ~1400 | Variable | Mixed/Complex |
| Lithium Stearate | Li | C18 | ~1580 | ~1450 | ~130 | Ionic/Bridging |
| Calcium Palmitate | Ca | C16 | ~1575 | ~1435 | ~140 | Bidentate Bridging |
Note: The exact positions of the absorption bands can be influenced by factors such as the crystalline structure and the presence of water of hydration.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While the carboxylate stretching vibrations are also observable in the Raman spectrum, other vibrational modes, such as the C-C and C-H stretching and bending modes of the alkyl chain, are often more intense. This makes Raman spectroscopy particularly useful for studying the conformational order and packing of the hydrocarbon chains in the solid state. Furthermore, the metal-oxygen (M-O) stretching vibrations, which typically occur at low frequencies (< 600 cm⁻¹), are often Raman active and provide direct information about the metal-ligand bond.
Table 2: Key Raman Bands for Metal Alkanoates
| Compound | Metal | Alkanoate Chain | ν(M-O) (cm⁻¹) | ν(C-C) (cm⁻¹) | ν(C=C) (cm⁻¹) | Observations |
| Zinc Stearate | Zn | C18 | ~450-500 | 1063, 1128 | N/A | Well-defined C-C bands indicate high conformational order. |
| Zinc Oleate | Zn | C18:1 | ~450-500 | 1068, 1120 | ~1655 | Broader C-C bands suggest more conformational disorder. |
| Sodium Stearate | Na | C18 | Not readily observed | 1064, 1130 | N/A | Sharp bands indicative of a crystalline structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the alkanoate ligand and the local environment of the metal ion. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a metal alkanoate, the chemical shifts of the protons on the alkyl chain are observed. The protons closest to the carboxylate group (α- and β-protons) are the most affected by the coordination to the metal ion. Diamagnetic metal ions generally cause a downfield shift of these proton signals compared to the free carboxylic acid. Paramagnetic metal ions can cause significant shifting and broadening of the NMR signals, which can provide information about the magnetic properties of the metal center.
Table 3: Representative ¹H NMR Chemical Shifts for Metal Alkanoates
| Compound | Metal | Solvent | α-CH₂ (ppm) | β-CH₂ (ppm) | Terminal CH₃ (ppm) |
| Stearic Acid | H | CDCl₃ | 2.35 | 1.63 | 0.88 |
| Zinc Stearate | Zn | DMSO-d₆ | ~2.15 | ~1.50 | ~0.85 |
| Calcium Butyrate | Ca | D₂O | ~2.20 | ~1.55 | ~0.90 |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the alkanoate ligand. The chemical shift of the carboxylate carbon (COO⁻) is particularly sensitive to the coordination environment and can be used to differentiate between different metal alkanoates.
Table 4: Representative ¹³C NMR Chemical Shifts for Metal Alkanoates
| Compound | Metal | Solvent | COO⁻ (ppm) | α-CH₂ (ppm) | Terminal CH₃ (ppm) |
| Stearic Acid | H | CDCl₃ | 179.8 | 34.1 | 14.1 |
| Zinc Stearate | Zn | CDCl₃ | ~182.5 | ~34.5 | ~14.0 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of metal alkanoates in solution. It allows for the determination of the molecular weight of the metal-ligand complexes, their stoichiometry, and their fragmentation patterns. In the positive ion mode, adducts of the metal alkanoate with cations such as Na⁺ or K⁺ are often observed. In the negative ion mode, the deprotonated alkanoate ligand can be detected.
Table 5: Expected Ions in the ESI-Mass Spectra of Metal Alkanoates
| Compound | Metal | Alkanoate (L) | Expected Positive Ions | Expected Negative Ions |
| Zinc Stearate | Zn | C₁₈H₃₅O₂⁻ | [Zn(L)]⁺, [Zn(L) + Na]⁺, [Zn₂(L)₃]⁺ | [L]⁻ |
| Copper Oleate | Cu | C₁₈H₃₃O₂⁻ | [Cu(L)]⁺, [Cu(L) + Na]⁺ | [L]⁻ |
| Lithium Stearate | Li | C₁₈H₃₅O₂⁻ | [Li(L) + Li]⁺, [Li(L) + Na]⁺ | [L]⁻ |
Experimental Protocols
Synthesis of Metal Alkanoates (General Procedure)
A common method for the synthesis of metal alkanoates is through a precipitation reaction between a soluble metal salt and the sodium or potassium salt of the desired alkanoic acid.
-
Preparation of the Alkanoate Salt Solution: Dissolve the alkanoic acid (e.g., stearic acid) in ethanol. Add a stoichiometric amount of a solution of sodium hydroxide or potassium hydroxide in ethanol to form the corresponding alkanoate salt.
-
Preparation of the Metal Salt Solution: Dissolve a soluble salt of the desired metal (e.g., zinc chloride, copper(II) sulfate) in deionized water or a suitable solvent.
-
Precipitation: Slowly add the metal salt solution to the alkanoate salt solution with constant stirring. A precipitate of the metal alkanoate will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted starting materials and by-products.
-
Drying: Dry the purified metal alkanoate in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground metal alkanoate (1-2 mg) with approximately 200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or films.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the positions of the asymmetric and symmetric carboxylate stretching bands and calculate the frequency separation (Δν). Compare the obtained spectrum with reference spectra of known compounds.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid metal alkanoate sample on a microscope slide or in a sample holder.
-
Instrument Parameters:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Laser Power: Use a low laser power to avoid sample degradation, especially for colored compounds.
-
Spectral Range: 200 - 3200 cm⁻¹.
-
Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic Raman bands for the metal-oxygen vibrations and the alkyl chain modes.
NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the metal alkanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial as it can influence the chemical shifts. Tetramethylsilane (TMS) is typically used as an internal standard.[2]
-
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Maintain a constant temperature during the experiment.
-
-
Data Analysis: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the molecule. Analyze the chemical shifts and coupling patterns to deduce the structure.
ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the metal alkanoate in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol, acetonitrile) and water. A small amount of a weak acid (e.g., formic acid) may be added to facilitate ionization.
-
Instrument Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive and/or negative ion mode.
-
Capillary Voltage, Cone Voltage, and Desolvation Gas Flow: Optimize these parameters to obtain a stable signal and minimize fragmentation.
-
-
Data Analysis: Identify the molecular ions and characteristic fragment ions in the mass spectrum. Determine the stoichiometry of the metal-ligand complexes based on the mass-to-charge ratios.
Visualization of Workflows and Pathways
General Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized metal alkanoate.
Caption: General workflow for the spectroscopic characterization of metal alkanoates.
Signaling Pathway Activation by Metal-Organic Frameworks
Metal-containing compounds, such as metal-organic frameworks (MOFs), are being explored for their potential in drug delivery and immunotherapy. One relevant mechanism is the activation of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. The following diagram provides a simplified representation of this pathway, which can be activated by metal ions released from MOFs.[3]
Caption: Simplified representation of the cGAS-STING signaling pathway.
Conclusion
The spectroscopic techniques outlined in this guide are indispensable tools for the comprehensive characterization of metal alkanoates. Each method provides a unique piece of the structural puzzle, and a multi-technique approach is often necessary for unambiguous structure elucidation. For professionals in drug development, a thorough understanding of these techniques is crucial for quality control, for elucidating the mechanism of action of metal-based drugs, and for the design of novel drug delivery systems with tailored properties. The provided data tables and experimental protocols serve as a starting point for the analysis of a wide range of metal alkanoates, while the visualized workflows and pathways offer a conceptual framework for their characterization and potential applications in stimulating immune responses.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic framework nanoparticles activate cGAS-STING pathway to improve radiotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Thallium(I) 2-ethylhexanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thallium(I) 2-ethylhexanoate, with the chemical formula Tl(OOCCH(C₂H₅)C₄H₉), is a metal salt of 2-ethylhexanoic acid. Like other metal carboxylates with medium-length carbon chains, it is generally characterized by its solubility in non-aqueous solvents. This property is crucial for its application in processes requiring homogeneous solutions, such as in the synthesis of advanced materials where precise stoichiometric control is necessary. This guide aims to collate the available qualitative information and provide a framework for the systematic determination of its solubility.
Qualitative Solubility of Thallium(I) 2-ethylhexanoate
Commercial suppliers of Thallium(I) 2-ethylhexanoate consistently describe it as being soluble in organic solvents.[1] This is a general characteristic of metal 2-ethylhexanoates, which are widely used as precursors in metal-organic deposition and other solution-based synthesis routes. The lipophilic nature of the 2-ethylhexanoate anion contributes significantly to the solubility of its metal salts in organic media.
Based on the behavior of analogous metal carboxylates, such as those of tin(II) and various alkali and alkaline earth metals, it can be inferred that Thallium(I) 2-ethylhexanoate is likely soluble in a range of non-polar and polar aprotic organic solvents. These may include:
-
Hydrocarbons: such as hexane, toluene, and benzene.
-
Ethers: such as diethyl ether and tetrahydrofuran (THF).
-
Chlorinated Solvents: such as dichloromethane and chloroform.
-
Esters: such as ethyl acetate.
-
Ketones: such as acetone and methyl ethyl ketone.
The solubility in alcohols may vary depending on the chain length of the alcohol.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for Thallium(I) 2-ethylhexanoate in any organic solvent. The absence of this data highlights a knowledge gap and necessitates experimental determination for applications requiring precise concentration control.
Experimental Protocol for Determining Solubility
The following section outlines a detailed methodology for the gravimetric determination of the solubility of Thallium(I) 2-ethylhexanoate in a given organic solvent. This method is a fundamental and widely applicable technique for solid solutes.
Materials and Equipment
-
Thallium(I) 2-ethylhexanoate (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Analytical balance (± 0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps with PTFE liners)
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Glass syringes
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum oven for drying
Experimental Workflow
The experimental workflow for determining the solubility of Thallium(I) 2-ethylhexanoate is depicted in the following diagram.
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of Thallium(I) 2-ethylhexanoate to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer with a controlled temperature bath.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the minimum time to reach equilibrium.
-
-
Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle. It is important to maintain the temperature during this step.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid premature crystallization, the syringe can be pre-warmed to the equilibration temperature.
-
Attach a syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry vial.
-
Immediately seal the vial and accurately weigh it to determine the mass of the saturated solution.
-
-
Gravimetric Analysis:
-
Remove the cap and gently evaporate the solvent from the vial. This can be done in a fume hood at room temperature or with gentle heating. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is evaporated, dry the vial containing the solid residue in an oven or vacuum oven at a temperature below the decomposition point of Thallium(I) 2-ethylhexanoate until a constant weight is achieved.
-
Cool the vial in a desiccator and weigh it accurately.
-
Calculation of Solubility
The solubility can be expressed in various units. Here are the calculations for common expressions:
-
Solubility in g/100 g of solvent:
-
Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility = (Mass of dissolved solute / Mass of solvent) × 100
-
-
Solubility in g/L of solvent:
-
This requires knowledge of the solvent's density at the experimental temperature.
-
Volume of solvent = Mass of solvent / Density of solvent
-
Solubility = (Mass of dissolved solute / Volume of solvent in L)
-
-
Molar solubility (mol/L):
-
Moles of solute = Mass of dissolved solute / Molar mass of Thallium(I) 2-ethylhexanoate (347.59 g/mol )
-
Molar solubility = Moles of solute / Volume of solvent in L
-
Factors Influencing Solubility
The solubility of metal carboxylates like Thallium(I) 2-ethylhexanoate in organic solvents is influenced by several factors:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some systems, a Krafft point may be observed, above which the solubility increases dramatically.
-
Solvent Polarity: The principle of "like dissolves like" is a good general guideline. The non-polar alkyl chain of the 2-ethylhexanoate ligand suggests good solubility in non-polar and weakly polar solvents.
-
Solvent Structure: The size and shape of the solvent molecules can affect their ability to solvate the solute molecules.
-
Presence of Water: Traces of water can significantly impact the solubility of metal carboxylates, sometimes leading to the formation of more ordered structures or hydrolysis.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility.
Logical Relationship for Solubility Assessment
The decision-making process for assessing the solubility of Thallium(I) 2-ethylhexanoate can be visualized as follows:
Caption: Logical workflow for solubility assessment.
Conclusion
While Thallium(I) 2-ethylhexanoate is known to be soluble in organic solvents, a critical lack of quantitative data in the public domain necessitates experimental determination for research and development purposes. The gravimetric method detailed in this guide provides a robust and reliable approach for obtaining this crucial physicochemical property. A systematic study of its solubility in a range of common organic solvents would be a valuable contribution to the scientific literature and would greatly benefit researchers working with this compound.
References
Methodological & Application
Application Notes and Protocols: Thallium(I) 2-ethylhexanoate as a Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thallium(I) 2-ethylhexanoate as a versatile precursor for the synthesis of thallium-based nanomaterials, including thin films and nanoparticles. The protocols detailed below are based on established methodologies for similar metal carboxylate precursors and are intended to serve as a foundational guide for the development of specific experimental procedures.
Synthesis of Thallium(I) Oxide (Tl₂O) and Thallium(III) Oxide (Tl₂O₃) Nanoparticles via Thermal Decomposition
Thallium(I) 2-ethylhexanoate is an effective precursor for the synthesis of thallium oxide nanoparticles through thermal decomposition in a high-boiling point solvent. The choice of solvent and reaction temperature can influence the size, morphology, and crystalline phase of the resulting nanoparticles.
Experimental Protocol: Thermal Decomposition
This protocol outlines the synthesis of thallium oxide nanoparticles by the thermal decomposition of Thallium(I) 2-ethylhexanoate in an organic solvent.
Materials:
-
Thallium(I) 2-ethylhexanoate
-
Oleylamine (capping agent and solvent)
-
Toluene (or other suitable organic solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Heating mantle with temperature controller
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a specific amount of Thallium(I) 2-ethylhexanoate in a mixture of oleylamine and toluene in a three-neck flask. The concentration of the precursor can be varied to control the resulting nanoparticle size.
-
Reaction Setup: Equip the flask with a condenser, a thermocouple, and a magnetic stirrer. Connect the setup to a Schlenk line to maintain an inert atmosphere.
-
Heating and Decomposition: Heat the solution to a specific temperature (typically in the range of 200-300 °C) under vigorous stirring. The exact decomposition temperature for Thallium(I) 2-ethylhexanoate should be determined by thermogravimetric analysis (TGA), but a starting point can be inferred from similar metal 2-ethylhexanoates.[1] Maintain the reaction at this temperature for a set period (e.g., 1-2 hours) to allow for nanoparticle growth.
-
Purification: After the reaction, cool the solution to room temperature. Precipitate the nanoparticles by adding a non-solvent like ethanol and centrifuge the mixture.
-
Washing: Decant the supernatant and re-disperse the nanoparticle pellet in a fresh solvent like toluene. Repeat the precipitation and washing steps several times to remove unreacted precursors and byproducts.
-
Final Product: Dry the purified nanoparticles under vacuum for further characterization and use.
Quantitative Data Summary: Thermal Decomposition Parameters
| Parameter | Range/Value | Effect on Nanoparticle Properties |
| Precursor Concentration | 0.05 - 0.5 M | Influences nanoparticle size and concentration. |
| Reaction Temperature | 200 - 300 °C | Affects crystalline phase (Tl₂O vs. Tl₂O₃) and particle size. |
| Reaction Time | 30 - 120 minutes | Controls the extent of nanoparticle growth and crystallinity. |
| Capping Agent | Oleylamine | Stabilizes nanoparticles, prevents aggregation, and influences morphology. |
Note: The optimal parameters for the synthesis of Tl₂O or Tl₂O₃ nanoparticles should be determined experimentally, starting with the ranges provided.
Experimental Workflow: Thermal Decomposition for Nanoparticle Synthesis
Caption: Workflow for thallium oxide nanoparticle synthesis.
Deposition of Thallium-Containing Thin Films
Thallium(I) 2-ethylhexanoate's solubility in organic solvents makes it an excellent candidate for solution-based thin film deposition techniques such as spin coating and spray pyrolysis.[2] These methods allow for the creation of uniform precursor films that can be subsequently converted to the desired thallium-based material (e.g., oxides, sulfides, or complex oxides for superconductors) through thermal treatment.
Spin Coating Protocol for Precursor Thin Films
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[3][4]
Materials:
-
Thallium(I) 2-ethylhexanoate
-
Organic solvent (e.g., toluene, xylene, or a mixture)
-
Substrates (e.g., silicon wafers, glass slides, or other suitable materials)
-
Spin coater
-
Hot plate
Procedure:
-
Precursor Solution Preparation: Dissolve Thallium(I) 2-ethylhexanoate in a suitable organic solvent to achieve the desired concentration (e.g., 0.1 - 1.0 M). The viscosity of the solution will influence the final film thickness.
-
Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a pristine surface for film deposition.
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.
-
-
Drying: Transfer the coated substrate to a hot plate and bake at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Annealing: The dried precursor film can then be annealed at a higher temperature in a controlled atmosphere to convert it into the desired thallium-containing material. For example, annealing in air or oxygen will yield thallium oxide.
Spray Pyrolysis Protocol for Thin Films
Spray pyrolysis is a versatile technique for depositing thin films over large areas and is particularly useful for producing metal oxide films.[5][6][7][8]
Materials:
-
Thallium(I) 2-ethylhexanoate
-
Solvent (e.g., ethanol, methanol, or water-organic mixtures)
-
Spray pyrolysis setup (including atomizer, precursor solution container, and substrate heater)
-
Carrier gas (e.g., compressed air or nitrogen)
Procedure:
-
Precursor Solution Preparation: Prepare a dilute solution of Thallium(I) 2-ethylhexanoate in a suitable solvent. The concentration will depend on the desired film thickness and deposition rate.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 300-500 °C).
-
Atomize the precursor solution into fine droplets using the atomizer and direct the spray onto the heated substrate using a carrier gas.
-
The precursor decomposes upon contact with the hot substrate, forming a thin film of the thallium-containing material.
-
-
Post-Deposition Treatment: The as-deposited film may require a post-annealing step to improve crystallinity and stoichiometry.
Quantitative Data Summary: Thin Film Deposition Parameters
| Parameter | Spin Coating | Spray Pyrolysis | Effect on Film Properties |
| Precursor Concentration | 0.1 - 1.0 M | 0.01 - 0.2 M | Influences film thickness and morphology. |
| Solvent | Toluene, Xylene | Ethanol, Methanol | Affects solution viscosity, evaporation rate, and film uniformity. |
| Spin Speed | 500 - 5000 rpm | N/A | Primary determinant of film thickness in spin coating. |
| Substrate Temperature | N/A | 300 - 500 °C | Critical for precursor decomposition and film formation in spray pyrolysis. |
| Annealing Temperature | 300 - 800 °C | (Optional) | Determines the final crystalline phase and grain size of the film. |
Logical Relationship: From Precursor to Functional Material
Caption: Pathway from precursor to functional thin films.
Synthesis of Thallium(I) Sulfide (Tl₂S) Nanocrystals
Thallium(I) 2-ethylhexanoate can also be utilized as a precursor for the synthesis of thallium sulfide nanocrystals through a reaction with a sulfur source in a high-boiling point solvent.
Experimental Protocol: Synthesis of Tl₂S Nanocrystals
This protocol is adapted from methods used for the synthesis of other metal sulfide nanocrystals from carboxylate precursors.[9][10]
Materials:
-
Thallium(I) 2-ethylhexanoate
-
Sulfur source (e.g., elemental sulfur, thiourea)
-
High-boiling point solvent (e.g., oleylamine, 1-octadecene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Heating mantle with temperature controller
-
Centrifuge
Procedure:
-
Thallium Precursor Solution: In a three-neck flask, dissolve Thallium(I) 2-ethylhexanoate in the chosen high-boiling point solvent under an inert atmosphere.
-
Sulfur Precursor Solution: In a separate container, dissolve the sulfur source in a suitable solvent. For elemental sulfur, this could be the same high-boiling point solvent.
-
Reaction: Heat the thallium precursor solution to the desired reaction temperature (e.g., 150-250 °C). Once the temperature is stable, rapidly inject the sulfur precursor solution into the hot thallium solution under vigorous stirring.
-
Nanocrystal Growth: Allow the reaction to proceed for a specific duration to control the size and shape of the Tl₂S nanocrystals.
-
Purification: Follow the same purification steps (cooling, precipitation, and washing) as described for the thallium oxide nanoparticles.
Signaling Pathway: Precursor Interaction for Tl₂S Formation
Caption: Formation of Tl₂S nanocrystals from precursors.
Disclaimer: Thallium and its compounds are highly toxic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Researchers should be familiar with the safety data sheet (SDS) for Thallium(I) 2-ethylhexanoate and all other chemicals used. Waste disposal must be handled in accordance with institutional and regulatory guidelines for hazardous materials.
References
- 1. scispace.com [scispace.com]
- 2. americanelements.com [americanelements.com]
- 3. ossila.com [ossila.com]
- 4. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 5. Spray Pyrolysis Deposition of Single and Mixed Oxide Thin Films [scirp.org]
- 6. ETH - NONMET - Spray pyrolysis of nm grain sized powders for thin films [nonmet.mat.ethz.ch]
- 7. pure.psu.edu [pure.psu.edu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Metal Sulfide Nanoparticles: Precursor Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanowires.berkeley.edu [nanowires.berkeley.edu]
Application Notes and Protocols for Thin Film Deposition Using Thallium(I) 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallium(I) 2-ethylhexanoate is an organometallic precursor suitable for the deposition of thallium-containing thin films, such as thallium(III) oxide (Tl₂O₃). These films are of interest for applications in electronic components and as transparent conducting oxides. This document provides detailed application notes and protocols for the deposition of thin films using Thallium(I) 2-ethylhexanoate via solution-based methods, specifically spin coating and spray pyrolysis. Due to the high toxicity of thallium compounds, stringent safety protocols must be followed.
Safety Precautions
DANGER: Thallium and its compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] All handling of Thallium(I) 2-ethylhexanoate and its solutions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Impermeable gloves (e.g., nitrile) are mandatory.[2][3] Always check gloves for integrity before use.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: In case of potential aerosol or dust generation, a suitable respirator should be used.
Handling and Storage:
-
Work under a fume hood to avoid inhalation of vapors or aerosols.[3]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Store Thallium(I) 2-ethylhexanoate in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2]
-
All contaminated waste must be disposed of as hazardous material according to institutional and local regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Thin Film Deposition Protocols
Solution-based deposition methods offer a cost-effective and versatile approach for fabricating metal oxide thin films.[5] The general workflow for these methods involves the preparation of a precursor solution, deposition onto a substrate, and a final thermal treatment to form the desired oxide film.
Spin Coating Protocol
Spin coating is a widely used technique for depositing uniform thin films on flat substrates. The process involves dispensing a precursor solution onto a rotating substrate, where centrifugal force spreads the liquid evenly.
Materials and Equipment:
-
Thallium(I) 2-ethylhexanoate
-
Solvent (e.g., toluene, xylene, or a mixture of alcohols)
-
Substrates (e.g., silicon wafers, glass slides, quartz)
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Fume hood
-
Appropriate PPE
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Precursor Solution Preparation:
-
In a fume hood, dissolve Thallium(I) 2-ethylhexanoate in a suitable organic solvent. The concentration will influence the final film thickness and should be optimized for the specific application. A typical starting concentration range is 0.1 M to 0.5 M.
-
Stir the solution at room temperature until the precursor is fully dissolved. The solution can be filtered through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Start the spin coating program. A two-step program is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.
-
-
Drying and Pyrolysis:
-
After spin coating, place the substrate on a hot plate in the fume hood at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
-
Increase the temperature to a higher value (e.g., 250-350 °C) for 10-20 minutes to decompose the organic components of the precursor.
-
-
Annealing:
-
Transfer the substrate to a tube furnace or RTA system for high-temperature annealing. This step is crucial for crystallizing the film into the desired thallium oxide phase.
-
The annealing temperature and duration will depend on the substrate and the desired film properties. A typical starting point is 400-600 °C for 30-60 minutes in an oxygen-containing atmosphere (e.g., air or pure O₂).
-
-
Cooling: Allow the substrate to cool down slowly to room temperature to prevent cracking of the film.
Illustrative Data for Spin-Coated Thallium Oxide Films:
| Parameter | Value Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 0.5 M | Higher concentration generally leads to thicker films. |
| Solvent | Toluene, Xylene | Affects solution viscosity, wetting, and evaporation rate. |
| Spin Speed (High) | 2000 - 4000 rpm | Higher speed results in thinner films. |
| Annealing Temperature | 400 - 600 °C | Higher temperature promotes crystallinity and grain growth. |
| Resulting Properties | ||
| Film Thickness | 20 - 100 nm | Dependent on concentration and spin speed. |
| Crystal Phase | Tl₂O₃ (cubic) | Confirmed by XRD. |
| Surface Roughness (RMS) | 1 - 5 nm | Measured by AFM. |
Note: The values in this table are illustrative and should be optimized for specific experimental conditions and desired film characteristics.
Spray Pyrolysis Protocol
Spray pyrolysis is a deposition technique where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo solvent evaporation and precursor decomposition upon contacting the hot surface, forming a thin film.
Materials and Equipment:
-
Thallium(I) 2-ethylhexanoate
-
Solvent (e.g., ethanol, methanol, or water-alcohol mixtures)
-
Substrates (e.g., glass, ceramic, or metal foils)
-
Spray pyrolysis setup (atomizer, precursor solution delivery system, heated substrate holder)
-
Fume hood with proper exhaust for the setup
-
Appropriate PPE
Protocol:
-
Substrate Cleaning: Clean the substrates as described in the spin coating protocol.
-
Precursor Solution Preparation:
-
Prepare a dilute solution of Thallium(I) 2-ethylhexanoate in a suitable solvent. Concentrations for spray pyrolysis are typically lower than for spin coating, in the range of 0.01 M to 0.1 M.
-
Ensure the precursor is fully dissolved.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature, typically in the range of 250-450 °C. The optimal temperature depends on the solvent and the decomposition characteristics of the precursor.
-
Set the solution flow rate and the carrier gas (e.g., compressed air or nitrogen) pressure to achieve a fine, stable spray.
-
Spray the precursor solution onto the heated substrate. The deposition time will determine the final film thickness.
-
-
Post-Deposition Annealing (Optional):
-
Depending on the deposition temperature and the resulting film quality, a post-deposition annealing step in a furnace, similar to the one described for spin coating, may be necessary to improve crystallinity and remove residual impurities.
-
-
Cooling: Allow the substrate to cool down to room temperature.
Illustrative Data for Spray Pyrolysis of Thallium Oxide Films:
| Parameter | Value Range | Effect on Film Properties |
| Precursor Concentration | 0.01 - 0.1 M | Influences deposition rate and film morphology. |
| Solvent | Ethanol/Water mixture | Affects droplet size, evaporation, and surface reactions. |
| Substrate Temperature | 250 - 450 °C | Critical for precursor decomposition and film formation. |
| Solution Flow Rate | 1 - 5 mL/min | Controls the amount of precursor delivered to the substrate. |
| Resulting Properties | ||
| Film Thickness | 50 - 500 nm | Dependent on deposition time and concentration. |
| Crystal Phase | Tl₂O₃ | Dependent on substrate temperature and post-annealing. |
| Morphology | Varies from porous to dense | Influenced by all deposition parameters. |
Note: The values in this table are illustrative and should be optimized for specific experimental conditions and desired film characteristics.
Characterization of Thin Films
After deposition, the properties of the thallium-containing thin films should be thoroughly characterized to ensure the desired quality and performance.
Common Characterization Techniques:
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase, orientation, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, thickness (cross-section), and grain size. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. |
| UV-Vis Spectroscopy | Optical transmittance, absorbance, and band gap energy. |
| Four-Point Probe or Hall Effect Measurement | Electrical resistivity, carrier concentration, and mobility. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. |
Logical Relationship of Deposition Parameters
The final properties of the deposited thin films are a result of the interplay between various deposition parameters. Understanding these relationships is key to achieving desired film characteristics.
References
Application Notes and Protocols for Thallium(I) 2-Ethylhexanoate in Superconductor Grade Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallium(I) 2-ethylhexanoate is a key metal-organic precursor for the synthesis of high-temperature thallium-based cuprate superconductors, such as Tl-Ba-Ca-Cu-O (TBCCO). Its utility lies in its solubility in organic solvents, which allows for the use of solution-based deposition techniques like Metal-Organic Deposition (MOD) and spin coating. These methods offer advantages over traditional solid-state reactions, including better stoichiometric control, enhanced homogeneity of the precursor mixture, and the ability to coat large and complex surfaces, which is crucial for the fabrication of superconducting thin films for electronic devices.
This document provides detailed application notes and an experimental protocol for the synthesis of TBCCO superconducting thin films using a two-step chemical deposition process involving 2-ethylhexanoate precursors.
Data Presentation
The performance of TBCCO superconducting thin films is highly dependent on the synthesis method and processing parameters. Below is a summary of quantitative data from various metal-organic deposition techniques.
| Superconductor Phase | Precursor System | Deposition Method | Critical Temperature (Tc) | Critical Current Density (Jc) |
| Tl2Ba2CaCu2O8 | Ba, Ca, Cu 2-ethylhexanoates with ex-situ thallination | Spin Coating | 95 K[1] | > 105 A/cm2 at 77 K[1] |
| Tl2Ba2Ca2Cu3O10 | Ba, Ca, Cu hexafluoroacetylacetonates with ex-situ thallination | MOCVD | 115 K | 1.5 x 105 A/cm2 at 80 K |
Experimental Protocols
Protocol: Synthesis of Tl2Ba2CaCu2O8 Thin Films via a Two-Step Chemical Deposition Process
This protocol is adapted from the method described by Collins et al. for the preparation of Tl2Ba2CaCu2O8 superconducting thin films.[1]
1. Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Barium 2-ethylhexanoate, Calcium 2-ethylhexanoate, and Copper 2-ethylhexanoate in a suitable organic solvent (e.g., a mixture of pyridine and xylene) to achieve the desired Ba:Ca:Cu ratio of 2:1:2.
-
The total metal concentration in the solution should be adjusted to control the final film thickness.
2. Spin Coating of the Precursor Film:
-
Clean a single-crystal sapphire substrate with a (11̄02) orientation.
-
Dispense the precursor solution onto the substrate.
-
Spin coat the solution at a suitable speed (e.g., 3000 rpm) for a specified duration to achieve a uniform coating.
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 120°C) to remove the solvent.
3. Pyrolysis of the Precursor Film:
-
Place the substrate in a furnace and heat in an oxygen atmosphere to 850°C.
-
This step pyrolyzes the organic components, leaving a Ba-Ca-Cu-O precursor film.
4. Thallination:
-
Prepare an unfired pellet of Tl2Ba2CaCuxOy composition.
-
Place the Ba-Ca-Cu-O precursor film in a confined configuration with the thallium source pellet.
-
Heat the assembly to 870°C for a short duration (e.g., 0.1 hours). The Tl2O vapor from the pellet will react with the precursor film to form the Tl2Ba2CaCu2O8 phase.
-
Carefully control the temperature and time to optimize the phase formation and minimize thallium loss.
-
Safety Note: Thallium and its compounds are highly toxic. All thallination procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
5. Characterization:
-
Analyze the crystal structure and orientation of the film using X-ray diffraction (XRD).
-
Determine the superconducting properties, such as the critical temperature (Tc) and critical current density (Jc), using four-point probe resistivity measurements and mutual inductance measurements.
Mandatory Visualization
References
Application Notes and Protocols for Thallium Compounds in Infrared Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of thallium compounds in the fabrication of infrared (IR) optical materials. Thallium-based materials, particularly thallium bromoiodide (KRS-5) and thallium arsenic chalcogenide glasses, offer a broad transmission range in the infrared spectrum, making them valuable for various applications, including spectroscopy and thermal imaging. However, the extreme toxicity of thallium and its compounds necessitates strict adherence to safety protocols.
Overview of Thallium-Based Infrared Optical Materials
Thallium compounds are utilized in the fabrication of specialized optical components that transmit light in the mid to far-infrared regions of the electromagnetic spectrum.[1] Two primary classes of thallium-based IR materials are crystalline solids, such as thallium bromoiodide (KRS-5), and amorphous chalcogenide glasses, including thallium arsenic sulfide (TAS) and thallium arsenic selenide (TASe).
Thallium Bromoiodide (KRS-5) is a mixed crystal of thallium bromide and thallium iodide, known for its exceptionally broad transmission range (0.6 to 40 µm), high refractive index, and good thermal stability.[1][2] These properties make it an excellent material for windows, lenses, and attenuated total reflectance (ATR) prisms used in FTIR spectroscopy.[3]
Thallium Arsenic Chalcogenide Glasses (TAS, TASe) are amorphous materials that offer good transmission in the infrared, with the specific range depending on the composition. The addition of thallium to arsenic sulfide or selenide glasses can modify the refractive index and other optical properties.[4] These glasses can be used in applications where the fabrication of complex shapes is required.
Quantitative Data of Thallium-Based IR Materials
The optical and physical properties of thallium-based materials are summarized in the tables below for easy comparison.
Table 1: Optical Properties of Thallium Compounds
| Property | Thallium Bromoiodide (KRS-5) | Thallium Arsenic Sulfide (As-S-Tl) | Thallium Arsenic Selenide (As-Se-Tl) |
| Transmission Range | 0.6 - 40 µm[5][6] | Varies with composition | Varies with composition |
| Refractive Index (n) | 2.371 @ 10 µm[5] | Increases with Tl content[4] | Increases with Tl content |
| Reflection Loss | 28.4% @ 10 µm (2 surfaces)[6] | - | - |
| dn/dT | -235 x 10⁻⁶ /°C[5] | - | - |
Table 2: Physical and Mechanical Properties of Thallium Compounds
| Property | Thallium Bromoiodide (KRS-5) | Thallium Arsenic Sulfide (As-S-Tl) | Thallium Arsenic Selenide (As-Se-Tl) |
| Density | 7.371 g/cm³[5] | Varies with composition | Varies with composition |
| Melting Point | 414.5 °C[5] | Varies with composition | Varies with composition |
| Thermal Conductivity | 0.544 W/(m·K)[6] | - | - |
| Thermal Expansion | 58 x 10⁻⁶ /°C[5] | - | - |
| Hardness (Knoop) | 40.2[6] | - | - |
| Young's Modulus | 15.85 GPa[6] | - | - |
| Shear Modulus | 5.79 GPa[6] | - | - |
| Bulk Modulus | 19.78 GPa[6] | - | - |
| Poisson's Ratio | 0.369[6] | - | - |
| Solubility in Water | 0.05 g/100g [6] | Insoluble | Insoluble |
| Molecular Weight | 42 mole% TlBr; 58 mole% TlI[5] | - | - |
| Crystal Structure | Cubic, CsCl structure[5] | Amorphous | Amorphous |
Experimental Protocols
Safety Precautions and Handling
WARNING: Thallium and its compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. [7] All handling of thallium-containing materials must be performed by trained personnel in a designated area with appropriate engineering controls and personal protective equipment.
-
Engineering Controls: All work with thallium compounds must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair being inspected for any defects before use. Use proper glove removal technique to avoid contaminating the skin.[7]
-
Eye Protection: Chemical safety goggles are mandatory.[8]
-
Lab Coat: A flame-resistant lab coat must be worn and should be laundered by a professional service aware of the contamination.[9]
-
Respiratory Protection: An air-purifying respirator may be required for certain procedures that could generate dust or aerosols.[7]
-
-
Designated Work Area: All experiments involving thallium compounds should be performed in a designated and clearly marked area of the laboratory.
-
Waste Disposal: All thallium-contaminated waste, including gloves, wipes, and glassware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal by a certified hazardous waste management company.[10]
-
Spill Cleanup: In the event of a spill, evacuate the area and follow established laboratory spill cleanup procedures for highly toxic materials. Do not attempt to clean a large spill without proper training and equipment.[9]
Synthesis of Thallium Arsenic Chalcogenide Glasses (General Protocol)
The synthesis of thallium arsenic sulfide (TAS) and thallium arsenic selenide (TASe) glasses is typically performed via a melt-quenching technique.
Materials:
-
High-purity (99.999% or greater) elemental thallium, arsenic, sulfur, and/or selenium.
-
Quartz ampoules.
-
High-temperature furnace.
-
Inert atmosphere glovebox.
Procedure:
-
Preparation of Starting Materials: Inside an inert atmosphere glovebox, weigh the appropriate stoichiometric amounts of the elemental starting materials.
-
Ampoule Sealing: Transfer the weighed materials into a clean quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a hydrogen-oxygen torch.
-
Melting: Place the sealed ampoule in a rocking furnace. Slowly heat the furnace to the desired melting temperature (typically 700-900 °C) and allow the components to homogenize for several hours with continuous rocking.
-
Quenching: After homogenization, rapidly quench the ampoule in a suitable medium (e.g., water or air) to form the amorphous glass.
-
Annealing: To relieve internal stresses, anneal the glass at a temperature near its glass transition temperature (Tg) for several hours, followed by slow cooling to room temperature.
Crystal Growth of Thallium Bromoiodide (KRS-5) via the Stockbarger Technique
The Stockbarger technique is a method for growing large single crystals from a melt.
Equipment:
-
Two-zone vertical tube furnace with a sharp temperature gradient.
-
Sealed ampoule containing the purified KRS-5 starting material.[5]
-
Mechanism for slowly lowering the ampoule through the furnace.
Procedure:
-
Material Purification: The starting materials, thallium bromide and thallium iodide, must be of the highest purity to avoid absorption bands in the transmission spectrum.[5]
-
Ampoule Preparation: The purified KRS-5 material is sealed in a quartz or Pyrex ampoule under vacuum. The bottom of the ampoule is typically drawn into a capillary to promote single-crystal nucleation.
-
Furnace Setup: The furnace is heated to establish two distinct temperature zones. The upper zone is maintained above the melting point of KRS-5 (414.5 °C), and the lower zone is kept below the melting point.
-
Crystal Growth: The sealed ampoule is positioned in the hot zone to completely melt the KRS-5. It is then slowly lowered through the temperature gradient into the cooler zone. Crystal growth initiates in the capillary tip and proceeds upwards as the ampoule moves through the gradient. The lowering rate is critical and must be carefully controlled to maintain a stable growth front.
-
Cooling: Once the entire melt has solidified, the crystal is slowly cooled to room temperature over an extended period to prevent thermal shock and cracking.
Fabrication and Polishing of Thallium-Based Optics
The fabrication of optical components from thallium-based materials is challenging due to their softness and toxicity.
Procedure:
-
Cutting and Shaping: The bulk crystalline or glass material is cut to the desired geometry using a wire saw or a diamond-impregnated blade with a suitable coolant.
-
Grinding: The surfaces are ground to the approximate shape using a series of progressively finer abrasive powders (e.g., silicon carbide or aluminum oxide) on a cast iron or glass lap.
-
Polishing: Final polishing is performed on a pitch lap using a fine polishing compound (e.g., cerium oxide or diamond powder) mixed with a suitable slurry. The polishing process must be carried out with minimal pressure to avoid deforming the soft material.
-
Cleaning: The polished optic is thoroughly cleaned to remove any residual polishing compound and contaminants. All cleaning materials must be treated as hazardous waste.
Visualizations
Caption: Generalized workflow for the preparation and fabrication of thallium-based infrared optics.
Caption: Trade-offs between KRS-5 and Thallium Chalcogenide Glasses for IR applications.
References
- 1. globalopticsuk.com [globalopticsuk.com]
- 2. Thallium [iloencyclopaedia.org]
- 3. knightoptical.com [knightoptical.com]
- 4. researchgate.net [researchgate.net]
- 5. crystran.com [crystran.com]
- 6. crystran.com [crystran.com]
- 7. studylib.net [studylib.net]
- 8. Thallium - ESPI Metals [espimetals.com]
- 9. nj.gov [nj.gov]
- 10. sarchemlabs.com [sarchemlabs.com]
Troubleshooting & Optimization
How to improve the purity of synthesized Thallium(I) 2-ethylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Thallium(I) 2-ethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Thallium(I) 2-ethylhexanoate, and what are the likely impurities?
A common method for synthesizing metal carboxylates involves the reaction of a metal salt with a carboxylic acid.[1] For Thallium(I) 2-ethylhexanoate, this would typically involve reacting a Thallium(I) salt, such as Thallium(I) sulfate or Thallium(I) nitrate, with 2-ethylhexanoic acid. A base, such as ammonia or an alkali metal hydroxide, may be required to facilitate the reaction.[2]
Potential impurities include:
-
Unreacted Thallium(I) salts (e.g., Tl₂SO₄, TlNO₃)
-
Excess 2-ethylhexanoic acid
-
Inorganic byproducts from the base (e.g., ammonium salts, sodium salts)
-
Thallium(III) species if oxidation occurs
-
Water
Q2: My final product is discolored. What could be the cause?
Discoloration of the final product can indicate the presence of impurities. Thallium(I) compounds can be sensitive to light and air, potentially leading to the formation of colored thallium oxides or other degradation products. The presence of residual starting materials or side-reaction products can also contribute to discoloration. It is crucial to handle the material in an inert atmosphere if possible and protect it from light.
Q3: Is recrystallization a suitable method for purifying Thallium(I) 2-ethylhexanoate?
Recrystallization is a common technique for purifying solid organic and organometallic compounds.[3][4] However, some metal carboxylates can be challenging to crystallize.[5][6] The success of recrystallization will depend on finding a suitable solvent or solvent system in which the solubility of Thallium(I) 2-ethylhexanoate is significantly different from that of the impurities at different temperatures.
Q4: What analytical techniques are recommended for assessing the purity of Thallium(I) 2-ethylhexanoate?
A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 2-ethylhexanoate ligand and to detect any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate stretches and to check for the absence of starting materials like 2-ethylhexanoic acid.
-
Elemental Analysis (ICP-MS or AAS): To determine the thallium content accurately.[7][8][9] This is a crucial measure of purity for metal-organic compounds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure stoichiometric amounts of reactants are used. If a base is used, ensure its complete reaction. Consider extending the reaction time or adjusting the temperature. |
| Product loss during workup. | Optimize the extraction and washing steps. Minimize the number of transfers. | |
| Product is an oil or fails to crystallize | Presence of impurities inhibiting crystallization. | Attempt purification by another method, such as column chromatography with an appropriate stationary phase (e.g., silica gel, alumina) and eluent. |
| The compound may have a low melting point. | If the compound is pure but oily, it may be its natural state at room temperature. Confirm purity with analytical techniques. | |
| Presence of unreacted 2-ethylhexanoic acid | Use of excess 2-ethylhexanoic acid. | Wash the crude product with a solvent in which the acid is soluble but the thallium salt is not (e.g., cold hexane). Alternatively, a mild basic wash (e.g., dilute sodium bicarbonate solution) can be used, followed by a water wash, but be cautious of potential hydrolysis of the product. |
| Presence of inorganic thallium salts | Incomplete reaction or inefficient removal during workup. | Wash the crude product with a solvent in which the Thallium(I) 2-ethylhexanoate is soluble, but the inorganic salts are not (e.g., diethyl ether, toluene). |
| Product darkens over time | Sensitivity to light or air. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container. |
Experimental Protocols
Protocol 1: Recrystallization of Thallium(I) 2-ethylhexanoate
This protocol provides a general guideline for the recrystallization of Thallium(I) 2-ethylhexanoate. The choice of solvent is critical and may require some experimentation.
1. Solvent Selection:
- Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.
- Test the solubility of small amounts of the crude product in various solvents (e.g., hexane, heptane, toluene, ethyl acetate, and mixtures thereof) to find a suitable system.
- The impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.
2. Procedure: a. Dissolve the crude Thallium(I) 2-ethylhexanoate in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process. d. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. g. Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Expected Value/Range | Analytical Method |
| Thallium Content (%) | Theoretical: 58.79% | ICP-MS or AAS |
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR | Peaks corresponding to the 2-ethylhexanoate ligand | ¹H NMR Spectroscopy |
| FTIR (cm⁻¹) | ~1550-1610 (asymmetric COO⁻ stretch), ~1400-1450 (symmetric COO⁻ stretch) | FTIR Spectroscopy |
Visualizations
Caption: General experimental workflow for the purification of Thallium(I) 2-ethylhexanoate.
Caption: Troubleshooting decision tree for an impure Thallium(I) 2-ethylhexanoate product.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. Thallium(I) Tropolonates: Synthesis, Structure, Spectral Characteristics, and Antimicrobial Activity Compared to Lead(II) and Bismuth(III) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 6. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method Validation for Determination of Thallium by Inductively Coupled Plasma Mass Spectrometry and Monitoring of Various Foods in South Korea [mdpi.com]
Preventing oxidation of Thallium(I) 2-ethylhexanoate during storage
Technical Support Center: Thallium(I) 2-ethylhexanoate
Welcome to the technical support center for Thallium(I) 2-ethylhexanoate. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of Thallium(I) 2-ethylhexanoate to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is Thallium(I) 2-ethylhexanoate and why is preventing its oxidation crucial?
Thallium(I) 2-ethylhexanoate is a metal carboxylate compound. The thallium in this compound is in the +1 oxidation state (Tl(I)). Oxidation of Tl(I) to the more toxic Thallium(III) (Tl(III)) state can occur upon exposure to air and moisture.[1][2] This transformation is undesirable as it can alter the compound's chemical properties and reactivity, potentially compromising experimental results. The Tl(III) form may also exhibit different toxicological profiles, which is a critical consideration in drug development.[3][4][5]
Q2: What are the primary factors that cause the oxidation of Thallium(I) 2-ethylhexanoate?
The primary factors leading to the oxidation of Thallium(I) 2-ethylhexanoate are:
-
Exposure to Oxygen: Atmospheric oxygen is a key oxidizing agent.[1][2]
-
Presence of Moisture: Water can facilitate the oxidation process.[1]
-
Exposure to Light: Some thallium compounds are light-sensitive, which can promote degradation.[6]
-
Incompatible Storage Materials: Contact with strong oxidizing agents can accelerate oxidation.[1][7]
Q3: How can I visually identify if my sample of Thallium(I) 2-ethylhexanoate has oxidized?
While Thallium(I) compounds are typically colorless or white, the formation of Thallium(III) oxide can result in a color change to a yellowish or brownish hue. Any noticeable change in the physical appearance of the compound upon storage should be considered a potential sign of oxidation. For definitive identification, analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) would be required to determine the oxidation state of thallium.
Q4: What are the recommended immediate actions if I suspect my Thallium(I) 2-ethylhexanoate has been compromised by oxidation?
If you suspect oxidation, it is recommended to:
-
Isolate the compromised sample to prevent cross-contamination.
-
Do not use the material in any experiments where the oxidation state is critical.
-
Consult with your institution's environmental health and safety office for guidance on the proper disposal of potentially contaminated thallium compounds.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the compound (yellowing/browning) | Oxidation of Thallium(I) to Thallium(III) | 1. Immediately transfer the compound to a fresh, dry, inert atmosphere (e.g., a glovebox with an argon atmosphere).2. If an inert atmosphere is not available, store the compound under a layer of dry mineral oil or kerosene.[2]3. Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[6] |
| Inconsistent experimental results | Partial oxidation of the sample leading to a mixture of Tl(I) and Tl(III) species. | 1. Review storage conditions to ensure they are optimal (see FAQs and Storage Protocols).2. Consider using a fresh, uncompromised batch of the compound for sensitive experiments.3. If possible, analytically determine the Tl(I)/Tl(III) ratio in the suspect sample. |
| Visible clumping or change in texture | Absorption of moisture, which can precede or accompany oxidation. | 1. Ensure the storage container is hermetically sealed.2. Store in a desiccator to minimize moisture exposure.3. If working outside of a glovebox, minimize the time the container is open to the atmosphere. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Thallium(I) 2-ethylhexanoate
-
Container: Use a clean, dry, amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.
-
Atmosphere: Whenever possible, store the vial inside a glovebox under an inert atmosphere of argon.[1]
-
Alternative Storage (without glovebox): If a glovebox is unavailable, the compound can be stored under a layer of dry, deoxygenated mineral oil or kerosene to protect it from air and moisture.[2][8]
-
Temperature: Store at room temperature in a cool, dry place away from direct sunlight and heat sources.[1][9]
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
Protocol 2: Use of Antioxidants (for solutions)
For applications where Thallium(I) 2-ethylhexanoate is used in a solution that may be prone to oxidation, the addition of an antioxidant can be considered. The choice of antioxidant will be solvent and application-dependent.
-
Concept: Antioxidants work by preferentially reacting with oxidizing agents or by deactivating metal ions that can catalyze oxidation.[10][11]
-
Potential Candidates: For organic solutions, hindered phenols like BHT (butylated hydroxytoluene) could be considered. For aqueous environments, ascorbic acid (Vitamin C) has been shown to be a powerful antioxidant.[10][12]
-
Methodology:
-
Conduct small-scale compatibility tests to ensure the chosen antioxidant does not react undesirably with Thallium(I) 2-ethylhexanoate or other components in the system.
-
Prepare a stock solution of the antioxidant in a suitable solvent.
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Add the antioxidant solution to the Thallium(I) 2-ethylhexanoate solution to achieve the desired final concentration. The optimal concentration will need to be determined empirically.
-
Store the stabilized solution under the recommended inert conditions.
-
Visualizations
Caption: Preventive measures for Thallium(I) 2-ethylhexanoate storage.
Caption: Logical steps for troubleshooting suspected oxidation.
References
- 1. Thallium - ESPI Metals [espimetals.com]
- 2. Thallium - Sciencemadness Wiki [sciencemadness.org]
- 3. Thallium induces hydrogen peroxide generation by impairing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thallium(I and III) exposure leads to liver damage and disorders of fatty acid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thallium - poisoner’s poison: An overview and review of current knowledge on the toxicological effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Thallium and Thallium Compounds (HSG 102, 1996) [inchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. calpaclab.com [calpaclab.com]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Antioxidants for Heavy Metal Free Radical Damage I Restore Hyper Wellness [restore.com]
Technical Support Center: Troubleshooting Low Yield in Metal 2-Ethylhexanoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of metal 2-ethylhexanoates, specifically focusing on resolving issues of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in metal 2-ethylhexanoate synthesis?
A1: Low yields in these reactions can typically be attributed to one or more of the following factors:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the target metal 2-ethylhexanoate.
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Purity of Reactants: The presence of impurities in the metal source or 2-ethylhexanoic acid can interfere with the reaction.
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Hydrolysis: Metal 2-ethylhexanoates can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of metal hydroxides or oxides and regenerating 2-ethylhexanoic acid.
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Product Decomposition: Excessive temperatures during the reaction or purification steps can lead to the thermal decomposition of the desired product.[1]
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Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Inefficient Purification: Product loss during workup and purification steps is a common cause of reduced isolated yield.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in metal 2-ethylhexanoate synthesis. Nonpolar solvents are generally preferred as they facilitate the dissolution of the lipophilic metal 2-ethylhexanoate product. The use of protic solvents like alcohols can sometimes lead to lower conversions due to strong intermolecular forces with the reactants.[2] However, in some cases, a co-solvent system or the use of a low-weight aliphatic alcohol can aid in the precipitation of the product, simplifying purification.[1]
Q3: Can the presence of water impact my reaction?
A3: Yes, the presence of water can be detrimental to the yield. Water can lead to the hydrolysis of the metal 2-ethylhexanoate product, forming metal hydroxides or oxides and liberating 2-ethylhexanoic acid. This equilibrium shift reduces the overall yield of the desired product. Some synthesis methods that use powdered metals and 2-ethylhexanoic acid require the presence of water and oxygen, but these are often characterized by very long reaction times.[1]
Q4: My final product is a different color than expected. What could be the cause?
A4: An unexpected color can indicate the presence of impurities or a different oxidation state of the metal ion. For example, in the synthesis of rhodium(III) 2-ethylhexanoate, a green color may indicate the presence of rhodium(II) species, which is considered less active for certain catalytic applications. Inadequate purification can also leave colored impurities in the final product.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials (Incomplete Reaction)
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, IR spectroscopy). Continue the reaction until no further consumption of the limiting reactant is observed. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to product decomposition.[1] Perform small-scale experiments at various temperatures to find the optimal balance. For the synthesis of manganese 2-ethylhexanoate via metathesis, temperatures of 90-100°C have been shown to produce high yields.[3] |
| Poor Mixing | Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures (e.g., reactions involving metal powders or oxides). Inadequate mixing can lead to localized concentration gradients and slow reaction rates. |
| Reactant Quality | Use high-purity starting materials. Impurities in the metal salt or 2-ethylhexanoic acid can inhibit the reaction. |
Issue 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis of Product | Conduct the reaction under anhydrous conditions. Use dry solvents and ensure all glassware is thoroughly dried before use. If water is a byproduct of the reaction, consider using a Dean-Stark apparatus to remove it as it forms. |
| Formation of Metal Hydroxides/Oxides | This is often linked to the presence of water. Following the suggestions for preventing hydrolysis will also mitigate the formation of these side products. In some synthesis routes starting from metal oxides or hydroxides, contamination with unreacted starting material is a common issue.[1] |
| Excess 2-Ethylhexanoic Acid in Final Product | Use a stoichiometric amount of 2-ethylhexanoic acid or a slight excess of the metal precursor. Excess acid can often be removed by vacuum distillation, but care must be taken to avoid thermal decomposition of the product.[1] Washing the product with a suitable solvent in which the acid is soluble but the product is not can also be effective. |
Issue 3: Difficulty in Product Purification and Isolation
| Possible Cause | Suggested Solution |
| Product is an oil or highly viscous liquid | This is common for many metal 2-ethylhexanoates. Purification can be challenging. Techniques like recrystallization from a suitable solvent or washing the precipitate with an aliphatic alcohol can be effective.[1] |
| Contamination with Unreacted Starting Materials | If the starting materials are solids (e.g., metal oxides), they can often be removed by filtration. Excess 2-ethylhexanoic acid can be removed by vacuum distillation or washing.[1] |
| Thermal Decomposition During Purification | Avoid high temperatures during purification steps like distillation. Use mild heating (less than 80-100°C) under a mild vacuum for desolvation.[1] |
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-Ethylhexanoic Acid (a precursor)
| Temperature (°C) | Conversion of 2-Ethylhexanal (%) | Selectivity to 2-Ethylhexanoic Acid (%) |
| 30 | 59.0 | >94 |
| 60 | >99 | Lowered |
Note: This data is for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid and illustrates the general principle that while higher temperatures can increase conversion, they may negatively impact selectivity and yield of the desired product due to side reactions.[2]
Table 2: Effect of Solvent on the Conversion of 2-Ethylhexanal to 2-Ethylhexanoic Acid
| Solvent | Conversion of 2-ETH (%) | Selectivity of 2-ETA (%) |
| n-hexane | 99.8 | ~75 |
| c-hexane | 99.8 | ~75 |
| Methanol | <36 | >96 |
| Ethanol | <36 | >96 |
| Isopropanol | <36 | >96 |
Note: This data highlights the significant impact of solvent choice on reaction conversion and selectivity in a related synthesis. Protic solvents showed high selectivity but low conversion, while aprotic solvents gave high conversion but lower selectivity.
Experimental Protocols
Synthesis of Cobalt(II) 2-Ethylhexanoate (Solvothermal Method)
-
In a glass vial, dissolve 1 g of cobalt 2-ethylhexanoate (65% in mineral spirits) in 10 mL of n-oleylamine (70%).
-
Place the sealed vial into a 45 mL steel autoclave.
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Heat the autoclave in a muffle furnace to 250 °C at a rate of 5 °C/min.
-
Maintain the temperature at 250 °C for 2 hours.
-
After cooling to room temperature, extract the product with methanol.
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Wash the extracted product with acetone.
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Dry the final product at 90 °C.[4]
Synthesis of Manganese(II) 2-Ethylhexanoate (Metathesis Reaction)
-
In a reaction flask, combine 78 g of 2-ethylhexanoic acid and 72 g of 30% sodium hydroxide solution.
-
Heat the mixture to 90°C with stirring in a water bath.
-
In a separate beaker, dissolve 39 g of manganese sulfate in 200 g of water.
-
Add the manganese sulfate solution dropwise to the reaction flask.
-
After the addition is complete, continue stirring at 90°C for 2 hours.
-
Pour the hot reaction mixture into a cooling pool and allow it to cool to room temperature to obtain the solid product.[3]
Synthesis of Nickel(II) 2-Ethylhexanoate
-
Prepare a solution of ammonium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with an equimolar amount of aqueous ammonia at 20-65°C for 20-60 minutes.
-
Separately, prepare an aqueous solution of nickel chloride.
-
Add the nickel chloride solution to the ammonium 2-ethylhexanoate solution. The reaction is carried out at 20-30°C for 1-2 hours. A nickel chloride to 2-ethylhexanoic acid equivalent ratio of 1.2-1.3:1 is recommended for optimal yield.
-
Extract the resulting nickel 2-ethylhexanoate with an organic solvent such as hexane or chloroform.
Note: Optimal conditions for achieving a yield of at least 92% are a process temperature of 20-30°C and a reaction time of 1-2 hours.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in metal 2-ethylhexanoate synthesis.
Caption: General reaction pathway and potential side reactions.
References
- 1. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 2. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]
- 4. ddd.uab.cat [ddd.uab.cat]
Technical Support Center: Managing Thallium(I) 2-ethylhexanoate Solutions
CRITICAL SAFETY WARNING: EXTREME TOXICITY HAZARD
Thallium and its compounds, including Thallium(I) 2-ethylhexanoate, are extremely toxic and present a severe health hazard. These compounds can be fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2] Thallium is readily absorbed through the skin.[3] Symptoms of poisoning are often delayed and can include severe neurological damage, hair loss, and gastrointestinal distress.[1][4]
This document is intended for experienced researchers in a controlled laboratory setting and is NOT a substitute for a formal risk assessment and safety training. Before handling this substance, you MUST:
-
Consult the Safety Data Sheet (SDS) for Thallium(I) 2-ethylhexanoate provided by your supplier.
-
Receive specific training on handling highly toxic substances from your institution's Environmental Health and Safety (EHS) office.
-
Work in a properly functioning chemical fume hood at all times to avoid inhalation.[5]
-
Wear appropriate Personal Protective Equipment (PPE) , including impermeable gloves, a lab coat, and chemical safety goggles.[6][7]
-
Establish a designated work area and have a spill cleanup kit and emergency plan in place.
-
Store all thallium compounds in a locked, secure location accessible only to authorized personnel.[1][2]
In case of exposure, seek immediate medical attention. [6]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of my Thallium(I) 2-ethylhexanoate solution?
A1: The viscosity of any chemical solution, including those containing metal carboxylates like Thallium(I) 2-ethylhexanoate, is primarily influenced by three main factors:
-
Temperature: For most liquids, viscosity has an inverse relationship with temperature. Increasing the temperature of the solution will typically decrease its viscosity, while lowering the temperature will increase it.[4][6][8]
-
Concentration: The concentration of Thallium(I) 2-ethylhexanoate in the solvent is a critical factor. Generally, increasing the solute concentration leads to a higher viscosity.[6]
-
Solvent Choice: The inherent viscosity of the solvent and its interaction with the solute molecules significantly impact the overall solution viscosity. Thallium(I) 2-ethylhexanoate is a metal organic compound and is expected to be soluble in various organic solvents.[9] The choice of solvent can alter intermolecular forces and, consequently, the resistance to flow.
Q2: My solution is too viscous to handle or dispense accurately. What are my options?
A2: If your solution is too viscous, you can consider the following approaches, always adhering to strict safety protocols within a fume hood:
-
Temperature Adjustment: Gently warming the solution may decrease the viscosity to a manageable level.[3] This should be done with controlled heating equipment (e.g., a water bath) and you must ensure the temperature does not pose a safety risk or degrade the compound.
-
Dilution: Adding more of the appropriate solvent will decrease the concentration and lower the viscosity. This must be done carefully to achieve the desired final concentration for your experiment.
-
Solvent Re-evaluation: If permitted by your experimental design, switching to a lower-viscosity solvent that is compatible with Thallium(I) 2-ethylhexanoate could be an option. Always perform a small-scale compatibility test first.
Q3: How do I select an appropriate solvent for Thallium(I) 2-ethylhexanoate?
A3: Thallium(I) 2-ethylhexanoate, like other metal 2-ethylhexanoates, is generally soluble in organic solvents and poorly soluble in water.[9][10] When selecting a solvent, consider its compatibility with your experimental setup and its own physical properties (e.g., boiling point, viscosity). Always consult the manufacturer's technical data or your institution's chemical safety resources before using a new solvent.
Q4: Can I use water to dissolve Thallium(I) 2-ethylhexanoate?
A4: No. Metal 2-ethylhexanoates are characteristically insoluble in water due to their hydrophobic hydrocarbon chains.[9] Attempting to dissolve it in water will likely be ineffective.
Troubleshooting Common Viscosity Issues
| Problem | Potential Cause | Recommended Action (Following all Safety Protocols) |
| Viscosity is too high | 1. Temperature is too low.2. Concentration is too high.3. Solvent has evaporated, increasing concentration.4. Incorrect solvent was used. | 1. Gently and safely warm the solution with controlled heating.2. Carefully dilute the solution with a known volume of the correct solvent.3. Ensure containers are properly sealed. If evaporation occurred, you may need to prepare a new solution as the exact concentration is unknown.4. Review your protocol. Prepare a new solution with the correct solvent. |
| Viscosity is too low | 1. Temperature is too high.2. Concentration is too low.3. Incorrect solvent was used. | 1. Allow the solution to cool to the target experimental temperature.2. If possible, add more solute. It is often easier to prepare a new, more concentrated solution.3. Review your protocol and prepare a new solution. |
| Inconsistent viscosity readings | 1. Temperature fluctuations.2. Incomplete dissolution of the solute.3. Air bubbles in the sample. | 1. Use a temperature-controlled bath or chamber for your viscometer to ensure a stable temperature.[7]2. Ensure the solution is homogenous through appropriate, safe mixing methods.3. Allow the sample to rest before measurement to let bubbles dissipate.[7] |
| Difficulty pipetting the solution | 1. High viscosity.2. Inappropriate pipetting technique. | 1. Address the high viscosity using the methods above (warming, dilution).2. Use positive displacement pipettes for viscous liquids. Reduce aspiration and dispense speeds and use a reverse pipetting technique.[11] |
General Experimental Protocol: Viscosity Measurement
This is a general guideline for using a rotational viscometer. You must adapt this protocol to your specific instrument and the stringent safety procedures required for handling Thallium(I) 2-ethylhexanoate.
Objective: To determine the dynamic viscosity of a solution at a controlled temperature.
Materials:
-
Calibrated rotational viscometer with appropriate spindles.[12]
-
Temperature-controlled sample holder or water bath.
-
Sufficient volume of the Thallium(I) 2-ethylhexanoate solution.
-
Appropriate cleaning solvents and waste containers.
Procedure:
-
Preparation and Safety: Don all required PPE. Ensure all work is performed inside a certified chemical fume hood.
-
Instrument Setup:
-
Turn on the viscometer and the temperature control unit. Set it to the desired temperature and allow the system to equilibrate.[1]
-
Select the appropriate spindle and rotational speed based on the expected viscosity of your sample. The instrument's manual will provide guidance.[12] An ideal measurement is typically between 10% and 100% of the torque range.
-
-
Sample Loading:
-
Carefully transfer the required volume of your solution into the sample holder.
-
Immerse the spindle into the solution to the indicated depth mark. Avoid introducing air bubbles.[12]
-
-
Measurement:
-
Post-Measurement:
-
Stop the rotation and carefully remove the spindle.
-
Clean the spindle and sample holder thoroughly with an appropriate solvent, collecting all rinsate as hazardous waste.[12]
-
Turn off the instrument.
-
Data Presentation Example
Quantitative data should be organized into tables for clarity and comparison.
Table 1: Effect of Temperature on Viscosity of a 25% (w/w) Solution
| Temperature (°C) | Viscosity (cP) | Spindle Used | RPM |
|---|---|---|---|
| 25.0 | 150.2 | LV-3 | 50 |
| 35.0 | 95.8 | LV-3 | 50 |
| 45.0 | 60.5 | LV-3 | 50 |
Table 2: Effect of Concentration on Viscosity at 25°C
| Concentration (% w/w) | Viscosity (cP) | Spindle Used | RPM |
|---|---|---|---|
| 10 | 45.3 | LV-2 | 60 |
| 25 | 150.2 | LV-3 | 50 |
| 40 | 480.1 | LV-4 | 30 |
Visualizations
Caption: Troubleshooting workflow for addressing viscosity issues.
Caption: Key factors influencing the viscosity of a solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. utsi.edu [utsi.edu]
- 6. Thallium - ESPI Metals [espimetals.com]
- 7. research.uga.edu [research.uga.edu]
- 8. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. strem.com [strem.com]
- 11. hpschapters.org [hpschapters.org]
- 12. Viscosity of aqueous solutions of TlNO3, Tl2SO4 and TlOH at 25°C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Techniques for removing residual reactants from Thallium(I) 2-ethylhexanoate
Technical Support Center: Thallium(I) 2-ethylhexanoate Purification
Disclaimer: Thallium and its compounds are extremely toxic. All work with Thallium(I) 2-ethylhexanoate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult your institution's safety guidelines and the Safety Data Sheet (SDS) before handling this compound.
This guide provides troubleshooting advice and frequently asked questions regarding the removal of residual reactants from Thallium(I) 2-ethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual reactants in a typical synthesis of Thallium(I) 2-ethylhexanoate?
The most common impurities are unreacted 2-ethylhexanoic acid and residual thallium(I) starting materials, such as thallium(I) hydroxide or thallium(I) carbonate. The presence of these impurities can affect the performance of the final product, especially in sensitive applications like superconductor manufacturing.
Q2: How can I detect the presence of residual 2-ethylhexanoic acid in my product?
Several analytical techniques can be employed to detect and quantify residual 2-ethylhexanoic acid:
-
Gas Chromatography (GC): A common and sensitive method for quantifying volatile organic compounds like 2-ethylhexanoic acid.[1][2]
-
Ion Chromatography (IC): This technique can be used for the determination of 2-ethylhexanoic acid in various samples.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be adapted for the analysis of 2-ethylhexanoic acid.[5]
-
FTIR Spectroscopy: The presence of a broad hydroxyl (-OH) peak and a carbonyl (C=O) peak characteristic of a carboxylic acid that is distinct from the carboxylate salt can indicate the presence of free acid.
Q3: What methods can be used to quantify residual thallium(I) ions?
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of thallium ions.
-
Atomic Absorption Spectroscopy (AAS): AAS is another established technique for quantifying metal ions in a sample.
Q4: What are the general strategies for removing residual reactants?
The primary strategies for purifying Thallium(I) 2-ethylhexanoate include:
-
Recrystallization: This is a common technique for purifying solid compounds based on differences in solubility.[6]
-
Vacuum Distillation/Thin-Film Evaporation: For thermally stable compounds, distillation under reduced pressure can separate substances based on their boiling points. This has been applied to other metal 2-ethylhexanoates.
-
Solvent Washing/Extraction: Using a solvent in which the impurities are soluble but the desired product is not can effectively wash away contaminants.
Troubleshooting Guides
Issue 1: Poor Yield or No Crystals During Recrystallization
Symptoms:
-
The product "oils out" instead of forming solid crystals upon cooling.
-
Very few or no crystals are formed, even after significant cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent is too nonpolar. | Add a slightly more polar co-solvent to the mixture to increase the solubility of the product at higher temperatures. |
| Solution is too dilute. | Evaporate some of the solvent to increase the concentration of the Thallium(I) 2-ethylhexanoate. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Rapid cooling can lead to oiling out or the formation of very small, impure crystals. |
| Presence of significant impurities. | The impurities may be inhibiting crystallization. Consider a pre-purification step like a solvent wash before attempting recrystallization. |
Issue 2: Residual 2-Ethylhexanoic Acid Detected After Purification
Symptoms:
-
Analytical tests (e.g., GC, NMR) confirm the presence of 2-ethylhexanoic acid above the acceptable limit.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Recrystallization. | The chosen recrystallization solvent may not effectively separate the acid from the salt. Experiment with different solvent systems. |
| Insufficient Washing. | If using a solvent wash, ensure the solvent is appropriate and that a sufficient volume is used to remove the acid. Multiple washes may be necessary. |
| Thermal Decomposition during Distillation. | High temperatures during distillation can cause decomposition of the product, potentially reforming some of the starting acid. Ensure the vacuum is sufficiently low to allow for distillation at a lower temperature. |
Data Presentation
The following table summarizes key physical properties of Thallium(I) 2-ethylhexanoate and its common residual reactants. This data is essential for developing effective purification protocols.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| Thallium(I) 2-ethylhexanoate | 347.59[7] | > 250 (decomposes) | Soluble in nonpolar organic solvents (e.g., toluene, hexanes). |
| 2-Ethylhexanoic Acid | 144.21 | 228 | Soluble in most organic solvents. Slightly soluble in water. |
| Thallium(I) Hydroxide | 221.39 | 139 (decomposes) | Soluble in water. |
| Thallium(I) Carbonate | 452.78 | 273 (decomposes) | Soluble in water. |
Experimental Protocols
Protocol 1: Recrystallization of Thallium(I) 2-ethylhexanoate
Objective: To remove residual 2-ethylhexanoic acid and other impurities by recrystallization.
Materials:
-
Crude Thallium(I) 2-ethylhexanoate
-
Heptane (or other suitable nonpolar solvent)
-
Toluene (or other suitable co-solvent, if needed)
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude Thallium(I) 2-ethylhexanoate in an Erlenmeyer flask.
-
Add a minimal amount of hot heptane to dissolve the solid. Stir continuously.
-
If the solid does not fully dissolve, add small portions of hot toluene until a clear solution is obtained at the boiling point of the solvent mixture.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Analysis of 2-Ethylhexanoic Acid by Gas Chromatography (GC)
Objective: To quantify the amount of residual 2-ethylhexanoic acid in the purified product.
Materials:
-
Purified Thallium(I) 2-ethylhexanoate
-
2-Ethylhexanoic acid standard
-
Suitable organic solvent (e.g., dichloromethane)
-
GC instrument with a Flame Ionization Detector (FID)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of 2-ethylhexanoic acid in dichloromethane at known concentrations.
-
Inject each standard into the GC and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified Thallium(I) 2-ethylhexanoate and dissolve it in a known volume of dichloromethane.
-
-
GC Analysis:
-
Inject the sample solution into the GC under the same conditions as the standards.
-
Identify the peak corresponding to 2-ethylhexanoic acid by comparing the retention time with the standard.
-
Determine the concentration of 2-ethylhexanoic acid in the sample by using the peak area and the calibration curve.
-
Visualizations
Caption: A typical workflow for the purification of Thallium(I) 2-ethylhexanoate.
Caption: A decision tree for troubleshooting common impurities.
References
- 1. scribd.com [scribd.com]
- 2. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. strem.com [strem.com]
Technical Support Center: Thallium(I) 2-ethylhexanoate Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Thallium(I) 2-ethylhexanoate. Given the extreme toxicity of thallium compounds, all procedures must be conducted with rigorous safety protocols in place.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower than expected yields of Thallium(I) 2-ethylhexanoate during our scale-up experiments. What are the potential causes and how can we address them?
-
Answer: Low yields during the scale-up of Thallium(I) 2-ethylhexanoate synthesis can stem from several factors. Incomplete reaction is a primary suspect. Ensure that the 2-ethylhexanoic acid is added slowly and stoichiometrically to the Thallium(I) carbonate suspension to maintain a controlled reaction rate and prevent localized side reactions. Inadequate mixing in larger reactors can lead to heterogeneous reaction conditions; verify that your agitation is sufficient to keep the Thallium(I) carbonate suspended. Another critical factor is the efficiency of water removal, as its presence can shift the reaction equilibrium. Consider using a Dean-Stark trap or a well-designed condenser setup to effectively remove the water byproduct. Finally, product loss during workup is common. Optimize your filtration and washing steps to minimize the loss of the waxy solid product.
Issue 2: Product Purity and Coloration
-
Question: Our final product is off-white or yellowish instead of the expected white, waxy solid. What impurities might be present and what are the recommended purification methods?
-
Answer: A yellowish tint in the final product can indicate the presence of unreacted starting materials or byproducts from side reactions. Thermal degradation is a possibility if the reaction temperature is not carefully controlled. The presence of residual solvent can also affect the product's appearance and properties. For purification, recrystallization from a suitable non-polar solvent like hexane or heptane is often effective. Ensure the solvent is thoroughly dried before use. Another technique to consider is washing the crude product with a cold, non-polar solvent to remove more soluble impurities. Given that Thallium(I) compounds can be photosensitive, protecting the reaction and the final product from light can also prevent the formation of colored impurities.
Issue 3: Handling and Isolation of the Product
-
Question: The waxy nature of Thallium(I) 2-ethylhexanoate makes it difficult to handle and transfer, especially at a larger scale. What are the best practices for its isolation and handling?
-
Answer: The physical properties of Thallium(I) 2-ethylhexanoate do present handling challenges. For isolation, after filtration, pressing the product between layers of absorbent, lint-free paper can help remove residual solvent. To transfer the product, warming it slightly to reduce its viscosity can be effective, but this must be done with extreme caution in a controlled environment to avoid thermal degradation. Using a wide-bore spatula or a customized auger for larger quantities can facilitate transfer. Always handle the product in a designated, well-ventilated area, preferably a glove box or a fume hood with appropriate safety measures, to prevent any contact or inhalation.
Frequently Asked Questions (FAQs)
-
Question: What are the primary safety concerns when working with Thallium(I) 2-ethylhexanoate, especially during scale-up?
-
Answer: The paramount concern is the extreme toxicity of thallium compounds.[1][2] Thallium is a cumulative poison and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] When scaling up, the increased quantities of material pose a greater risk. A comprehensive safety protocol is non-negotiable. This includes the use of personal protective equipment (PPE) such as dual-filter respirators, chemically resistant gloves, lab coats, and eye protection. All manipulations should be performed in a high-efficiency fume hood or a glove box. A dedicated waste stream for thallium-contaminated materials is mandatory. Develop an emergency response plan for accidental exposure, which should be clearly communicated to all personnel.
-
Question: Is Thallium(I) 2-ethylhexanoate sensitive to air or moisture?
-
Answer: While many organometallic compounds are air and moisture sensitive, Thallium(I) 2-ethylhexanoate is generally considered stable under normal atmospheric conditions. However, as with any high-purity chemical, it is good practice to store it in a tightly sealed container in a cool, dry place to prevent contamination.
-
Question: What is a reliable starting point for the synthesis of Thallium(I) 2-ethylhexanoate in a laboratory setting?
-
Answer: A common and effective method is the reaction of Thallium(I) carbonate with 2-ethylhexanoic acid in a suitable solvent like toluene. The reaction proceeds with the evolution of carbon dioxide and water, which can be removed to drive the reaction to completion. A detailed experimental protocol is provided in this guide.
Data Presentation
Disclaimer: The following data is illustrative and intended to highlight potential scale-up challenges. Actual results may vary.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Challenges |
| Thallium(I) Carbonate | 7.6 g | 760 g | Accurate dispensing of large quantities of toxic powder. |
| 2-Ethylhexanoic Acid | 5.2 g | 520 g | Controlled addition rate to manage exotherm. |
| Toluene (Solvent) | 100 mL | 10 L | Increased fire hazard; need for larger reaction vessel. |
| Reaction Temperature | 110 °C | 110-115 °C | Maintaining uniform temperature in a larger volume. |
| Reaction Time | 4 hours | 6-8 hours | Ensuring complete reaction with potentially less efficient mixing. |
| Typical Yield | 90-95% | 80-88% | Increased potential for mechanical and transfer losses. |
| Purification Method | Recrystallization | Recrystallization/Solvent Wash | Handling large volumes of flammable solvents. |
Experimental Protocols
Synthesis of Thallium(I) 2-ethylhexanoate
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a Dean-Stark apparatus connected to a condenser, add Thallium(I) carbonate and toluene.
-
Reaction: Begin vigorous stirring to create a suspension. Heat the mixture to reflux.
-
Addition of Acid: Dissolve 2-ethylhexanoic acid in toluene and add it to the dropping funnel. Add the 2-ethylhexanoic acid solution dropwise to the refluxing suspension over a period of 1-2 hours.
-
Completion: Continue to heat at reflux, collecting the water byproduct in the Dean-Stark trap. The reaction is typically complete when the evolution of carbon dioxide ceases and no more water is collected.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate or the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with a small amount of cold hexane to remove unreacted 2-ethylhexanoic acid. The product can be further purified by recrystallization from a minimal amount of hot hexane or another suitable non-polar solvent.
-
Drying: Dry the final product under vacuum to yield a white, waxy solid.
Mandatory Visualizations
References
Effect of moisture on Thallium(I) 2-ethylhexanoate reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling, storage, and reactivity of Thallium(I) 2-ethylhexanoate, with a specific focus on the effects of moisture.
Troubleshooting Guides
Issue 1: Inconsistent or Failed Reaction Outcomes
Symptoms:
-
Reduced product yield.
-
Formation of unexpected byproducts.
-
Complete failure of the reaction.
-
Inconsistent results between batches.
Possible Cause: Moisture contamination of Thallium(I) 2-ethylhexanoate. Thallium(I) salts are susceptible to hydrolysis, which can alter the reagent's purity and reactivity.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Visual Inspection: Examine the Thallium(I) 2-ethylhexanoate. Fresh, pure reagent should be a clear, slightly viscous liquid or a low-melting solid. The presence of cloudiness, precipitates, or a color change to yellow or brown may indicate degradation due to moisture.
-
FTIR Spectroscopy: Acquire an infrared spectrum of the reagent. The presence of a broad peak around 3200-3600 cm⁻¹, characteristic of O-H stretching, can indicate the presence of Thallium(I) hydroxide and water.
-
-
Review Handling and Storage Procedures:
-
Inert Atmosphere: Were all manipulations of the reagent performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line)?
-
Dry Solvents: Were anhydrous solvents used for the reaction?
-
Storage Conditions: Is the reagent stored in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere glovebox?
-
-
Purification of Solvents and Reagents:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
If other reagents are hygroscopic, ensure they are also properly dried and handled.
-
Issue 2: Conflicting Information on Moisture Sensitivity
Symptom:
-
Confusion arising from supplier information that may state Thallium(I) 2-ethylhexanoate is not moisture-sensitive, contrary to general chemical principles for Thallium(I) salts.
Explanation: While a specific formulation from a supplier might exhibit some resistance to atmospheric moisture due to its physical form (e.g., waxy solid), the underlying chemistry of Thallium(I) carboxylates suggests a high likelihood of hydrolysis. It is best practice to always handle this reagent as a moisture-sensitive compound to ensure reproducibility and high-quality results.
Recommendation:
-
Always assume moisture sensitivity. Regardless of the information provided on the safety data sheet (SDS) or product page, handle Thallium(I) 2-ethylhexanoate under an inert atmosphere and with dry solvents.
-
Contact the supplier for clarification. If in doubt, contact the manufacturer's technical support to understand the basis for their statement on moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the reaction of Thallium(I) 2-ethylhexanoate with water?
A1: Thallium(I) 2-ethylhexanoate reacts with water in a hydrolysis reaction. The thallium carboxylate is cleaved, forming Thallium(I) hydroxide (TlOH) and 2-ethylhexanoic acid.
Reaction: Tl(O₂CCH(C₂H₅)C₄H₉) + H₂O ⇌ TlOH + CH₃(CH₂)₃CH(C₂H₅)COOH
Q2: What are the signs of Thallium(I) 2-ethylhexanoate degradation due to moisture?
A2: Visual signs of degradation can include:
-
The appearance of a white precipitate (Thallium(I) hydroxide).
-
The liquid becoming cloudy or opaque.
-
A potential color change to yellow, as Thallium(I) hydroxide can appear as yellow needles.[1]
Q3: How does moisture contamination affect applications like superconductor synthesis?
A3: In the synthesis of thallium-based high-temperature superconductors, the precise stoichiometry and homogeneity of the precursor materials are critical. The presence of Thallium(I) hydroxide as an impurity can:
-
Alter the Tl:Ba:Ca:Cu ratio: This deviation from the desired stoichiometry can lead to the formation of non-superconducting phases or phases with lower critical temperatures (Tc).
-
Introduce inhomogeneity: The presence of a separate solid phase (TlOH) can lead to a non-uniform reaction mixture, resulting in a final product with poor phase purity and degraded superconducting properties.
-
Affect melting and reaction kinetics: The presence of impurities can alter the melting point and decomposition behavior of the precursor mixture, affecting the optimal synthesis conditions.
Q4: What are the best practices for storing Thallium(I) 2-ethylhexanoate?
A4: To ensure the longevity and purity of the reagent, it should be stored:
-
In its original, tightly sealed container.
-
Inside a desiccator containing an active desiccant (e.g., Drierite®, molecular sieves).
-
For long-term storage or for highly sensitive applications, storing the container inside an inert-atmosphere glovebox is recommended.
-
Away from sources of heat and direct sunlight.
Q5: What are the recommended handling procedures for Thallium(I) 2-ethylhexanoate?
A5: Due to its moisture sensitivity and high toxicity, Thallium(I) 2-ethylhexanoate should be handled with the following precautions:
-
Work in a well-ventilated fume hood or, preferably, in an inert-atmosphere glovebox.
-
Use dry, clean glassware. Glassware should be oven-dried before use.
-
Use dry, inert gas (e.g., argon or nitrogen) for transfers. Employ Schlenk line techniques if a glovebox is not available.
-
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Avoid inhalation of vapors and direct skin contact.
Data Presentation
Table 1: Properties of Thallium(I) 2-ethylhexanoate and its Hydrolysis Product
| Property | Thallium(I) 2-ethylhexanoate | Thallium(I) Hydroxide | 2-Ethylhexanoic Acid |
| Formula | C₈H₁₅O₂Tl | TlOH | C₈H₁₆O₂ |
| Molar Mass | 347.59 g/mol | 221.39 g/mol [1] | 144.21 g/mol |
| Appearance | Waxy solid or viscous liquid | Yellow needles[1] | Colorless liquid |
| Solubility in Water | Reacts (hydrolyzes) | 34.3 g/100 g at 18°C[1] | 0.1 g/100 mL at 20°C |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Thallium(I) 2-ethylhexanoate using a Schlenk Line
-
Preparation:
-
Oven-dry all glassware (e.g., Schlenk flask, syringe, needles) at >120°C for at least 4 hours and allow to cool under a stream of dry, inert gas (argon or nitrogen).
-
Ensure the Schlenk line is providing a steady flow of dry inert gas.
-
-
Transfer:
-
Place the sealed bottle of Thallium(I) 2-ethylhexanoate in a desiccator to allow it to equilibrate to room temperature if it was stored cold.
-
Briefly flush the outside of the septum of the reagent bottle with inert gas.
-
Using a dry, inert-gas-flushed syringe with a needle, pierce the septum of the reagent bottle.
-
Draw a small amount of inert gas from the headspace of the bottle into the syringe.
-
Invert the bottle and slowly withdraw the desired volume of the liquid reagent.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.
-
Remove the needle from the reagent bottle and quickly insert it into the septum of the reaction flask, which is under a positive pressure of inert gas.
-
Dispense the reagent into the reaction flask.
-
-
Cleanup:
-
Rinse the syringe and needle immediately with a suitable dry, organic solvent (e.g., anhydrous toluene), followed by a quench with a suitable reagent to neutralize the thallium waste. All waste should be disposed of as hazardous thallium-containing waste according to institutional guidelines.
-
Visualizations
Caption: Hydrolysis pathway of Thallium(I) 2-ethylhexanoate.
Caption: Workflow for troubleshooting failed reactions.
References
Validation & Comparative
A Comparative Guide to Alternative Thallium Precursors for Thin Film Deposition
For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the deposition of high-quality thallium-containing thin films. This guide provides a comprehensive comparison of alternative thallium precursors, focusing on their performance in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), supported by experimental data.
Thallium and its compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1] Waste disposal must adhere to regulations for heavy-metal waste.[1]
Introduction to Thallium Precursors
The deposition of thallium-containing thin films, crucial for applications such as high-temperature superconductors and specialized electronic materials, relies on the volatility and decomposition characteristics of the thallium precursor.[2][3] Key properties for a suitable precursor include sufficient vapor pressure at a low temperature, thermal stability to prevent premature decomposition, and clean decomposition to the desired thallium-containing material.[1] This guide explores alternatives to traditional thallium sources, focusing on organometallic compounds that offer improved properties for advanced deposition techniques.
The main classes of alternative thallium precursors discussed are:
-
Thallium β-diketonates: These are among the most widely used precursors for MOCVD due to their relatively high volatility and thermal stability.[4]
-
Thallium Alkoxides: This class of precursors is known for its potential in both CVD and ALD processes, often allowing for lower deposition temperatures.[1]
-
Cyclopentadienyl Thallium: This precursor has been utilized in the MOCVD of thallium-based high-temperature superconductors.[3][5]
Comparison of Thallium Precursors
The following table summarizes the key properties and performance metrics of selected alternative thallium precursors based on available experimental data.
| Precursor Class | Specific Precursor | Formula | Deposition Method | Substrate Temperature (°C) | Film Growth Rate | Resulting Film/Application | Reference |
| β-diketonates | Thallium(I) hexafluoroacetylacetonate | Tl(hfa) | MOCVD | Not Specified | Not Specified | Tl2O3 | [3] |
| Thallium(I) hexafluoroacetylacetonate diglyme adduct | Tl(hfa)·diglyme | MOCVD | Not Specified | Not Specified | Thallium-containing films | Not Specified | |
| Thallium(I) hexafluoroacetylacetonate tetraglyme adduct | Tl(hfa)·tetraglyme | MOCVD | Not Specified | Not Specified | Thallium-containing films | Not Specified | |
| Thallium(I) dipivaloylmethanate | Tl(dpm) | MOCVD | Not Specified | Not Specified | Tl2O3 | Not Specified | |
| Alkoxides | Dimeric Thallium Alkoxides | Tl2(OR)2 | Not specified | Not Specified | Not Specified | Precursor for other metal alkoxides | Not Specified |
| Cyclopentadienyls | Cyclopentadienylthallium | Tl(C5H5) | MOCVD | Not Specified | Not Specified | Tl2O3, High T_c superconductors | [3] |
Detailed Precursor Analysis
Thallium β-diketonates
Thallium β-diketonates, such as Thallium(I) hexafluoroacetylacetonate (Tl(hfa)) and Thallium(I) dipivaloylmethanate (Tl(dpm)), are attractive MOCVD precursors due to their volatility. The volatility of metal β-diketonates can be tuned by modifying the peripheral groups of the ligand.[4] For instance, fluorinated β-diketonates like Tl(hfa) generally exhibit higher volatility compared to their non-fluorinated counterparts.
The use of adducts, such as with glymes (e.g., diglyme, tetraglyme), can further enhance the stability and volatility of the precursor. These adducts are anhydrous, thermally and air stable, and have been successfully used as liquid Tl sources in MOCVD for depositing thallium-containing films.
Thallium Alkoxides
Metal alkoxides are a versatile class of precursors for both CVD and ALD of metal oxide thin films.[1] They can often serve as both the metal and oxygen source, potentially simplifying the deposition process.[1] While specific data on the MOCVD or ALD of thallium oxide films using thallium alkoxides is limited in the reviewed literature, dimeric thallium alkoxide complexes have been synthesized and characterized as efficient alkoxide transfer agents. This suggests their potential as precursors, likely enabling lower deposition temperatures compared to more thermally stable β-diketonates.
Cyclopentadienyl Thallium
Cyclopentadienylthallium (Tl(C5H5) or TlCp) has been employed as a precursor in the MOCVD of thallium-based high-temperature superconductors and thallium oxide films.[3] Organometallic compounds with cyclopentadienyl ligands are a well-established class of precursors for the deposition of a variety of thin films.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the successful deposition of thin films. Below are generalized methodologies for MOCVD based on the available literature.
General MOCVD Protocol for Thallium Oxide Deposition
A typical MOCVD process for depositing thallium oxide films involves the following steps:
-
Precursor Handling and Vaporization: The thallium precursor (e.g., Tl(hfa) or Tl(dpm)) is placed in a bubbler, which is heated to a specific temperature to achieve a sufficient vapor pressure. An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the reaction chamber.
-
Deposition: The precursor vapor is introduced into the MOCVD reactor containing a heated substrate. The substrate temperature is a critical parameter that determines the decomposition of the precursor and the properties of the resulting film. An oxidizing agent, such as oxygen or water vapor, is often co-injected to facilitate the formation of the oxide film.[1][2]
-
Post-Deposition Treatment: In some cases, particularly for high-temperature superconductors, a post-deposition annealing step at a higher temperature is required to achieve the desired crystalline phase and superconducting properties.
Diagram of a Typical MOCVD Workflow:
Caption: A generalized workflow for MOCVD of thallium-containing thin films.
Logical Relationships of Precursor Properties
The choice of a thallium precursor has a direct impact on the deposition process and the final film quality. The following diagram illustrates the key relationships between precursor properties and deposition outcomes.
Caption: Interdependencies of thallium precursor properties and thin film deposition outcomes.
Conclusion
The selection of an appropriate thallium precursor is a critical factor in achieving high-quality thin films via MOCVD or ALD. Thallium β-diketonates, particularly fluorinated derivatives and their adducts, offer good volatility and thermal stability. Thallium alkoxides present a promising alternative for lower-temperature deposition, although more research is needed to fully characterize their performance. Cyclopentadienylthallium remains a relevant precursor, especially for the deposition of high-temperature superconductors. Future research should focus on direct comparative studies of these precursors under standardized conditions to provide a clearer understanding of their relative advantages and disadvantages for specific applications.
References
Validating the Purity of Thallium(I) 2-Ethylhexanoate: A Comparative Guide to Characterization Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of experimental validity and product safety. This guide provides a comparative overview of key analytical techniques for the characterization and purity validation of Thallium(I) 2-ethylhexanoate, a specialized organometallic compound. Detailed experimental protocols and data interpretation are provided to assist in the selection and application of the most appropriate methods.
Thallium(I) 2-ethylhexanoate [(CH₃(CH₂)₃CH(C₂H₅)CO₂)Tl] is a metal carboxylate with applications in various fields, including as a precursor in materials science. The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly impact the outcome of subsequent reactions and the properties of the final products. Therefore, rigorous purity assessment is paramount.
Comparative Analysis of Characterization Techniques
A multi-technique approach is often necessary for the comprehensive characterization of Thallium(I) 2-ethylhexanoate. The following table summarizes the most common and effective analytical methods, highlighting their principles, the information they provide, and their respective advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||||
| ¹H NMR | Measures the magnetic environments of protons. | Provides information on the structure of the 2-ethylhexanoate ligand and can detect proton-containing impurities. | High resolution, quantitative, provides detailed structural information. | Does not directly detect the thallium ion or non-proton-containing impurities. |
| ¹³C NMR | Measures the magnetic environments of carbon atoms. | Confirms the carbon skeleton of the 2-ethylhexanoate ligand and can identify carbon-containing impurities. | Complements ¹H NMR, provides detailed structural information. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ²⁰⁵Tl NMR | Measures the magnetic environment of the thallium-205 isotope. | Directly probes the thallium center, sensitive to changes in coordination and oxidation state. | Highly sensitive to the thallium environment.[1][2] | Requires a spectrometer equipped for less common nuclei.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Identifies functional groups present in the molecule, particularly the carboxylate group, and can detect impurities with distinct IR absorptions. | Fast, non-destructive, requires minimal sample preparation (especially with ATR). | Provides limited structural information compared to NMR, spectra can be complex. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determines the percentage of carbon, hydrogen, and thallium in the sample. | Provides a direct measure of the elemental composition, crucial for confirming the empirical formula.[4][5] | Does not provide structural information, can be affected by the presence of inorganic impurities. |
| Thermal Analysis | ||||
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the thermal stability of the compound and can indicate the presence of volatile impurities or residual solvent.[6] | Provides quantitative information on mass loss events. | Does not identify the decomposition products. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines melting point, phase transitions, and can indicate the presence of impurities that affect these properties. | Sensitive to thermal events, can provide information on purity through melting point depression. | Interpretation can be complex if multiple thermal events occur. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Thallium(I) 2-ethylhexanoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. ²⁰⁵Tl NMR Spectroscopy
-
Sample Preparation: Prepare the sample as for ¹H and ¹³C NMR. Due to the high sensitivity of ²⁰⁵Tl, lower concentrations may be feasible.[2]
-
Instrumentation: A multinuclear NMR spectrometer capable of observing the ²⁰⁵Tl frequency is required.
-
Parameters:
-
Data Processing: Process the data as described for ¹H and ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is recommended for ease of use and minimal sample preparation.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty ATR crystal before measuring the sample spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Elemental Analysis (EA)
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer is used for carbon and hydrogen analysis. Thallium content can be determined by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after acid digestion of the sample.
-
Procedure (CHN Analysis): The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Procedure (Thallium Analysis by ICP-MS):
-
Digest a known weight of the sample in a mixture of nitric acid and perchloric acid.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the solution using a calibrated ICP-MS instrument to determine the thallium concentration.
-
-
Data Analysis: The weight percentages of C, H, and Tl are calculated and compared with the theoretical values for the pure compound. A deviation of ±0.4% is generally considered acceptable for pure compounds.[5]
Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an aluminum or platinum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments can be used.
-
TGA Parameters:
-
Temperature range: Typically from room temperature to 500-600 °C.
-
Heating rate: A linear heating rate of 10 °C/min is common.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation.
-
-
DSC Parameters:
-
Temperature range: Should encompass the expected melting point of the compound.
-
Heating rate: 10 °C/min is a typical starting point.
-
Atmosphere: Inert atmosphere (nitrogen or argon).
-
-
Data Analysis:
-
TGA: Analyze the thermogram for mass loss steps, which indicate decomposition or loss of volatiles.
-
DSC: Analyze the thermogram for endothermic or exothermic peaks, which correspond to phase transitions (e.g., melting) or decomposition. The melting point can be determined from the onset or peak of the melting endotherm.
-
Expected Data and Interpretation
While experimental data for Thallium(I) 2-ethylhexanoate is not widely available in the public domain, the following sections provide predicted data and interpretation guidelines based on the known properties of the 2-ethylhexanoate ligand and general principles of organometallic chemistry.
NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the 2-ethylhexanoate ligand. The chemical shifts will be influenced by the thallium ion. The integration of the signals should correspond to the number of protons in each environment. The absence of signals from starting materials (e.g., 2-ethylhexanoic acid) or solvents is a key indicator of purity.
-
¹³C NMR: The spectrum should display resonances for all eight carbon atoms of the 2-ethylhexanoate ligand. The chemical shift of the carboxylate carbon will be particularly informative.
-
²⁰⁵Tl NMR: A single peak would be expected for a pure sample in a single chemical environment. The presence of multiple peaks could indicate the presence of different thallium species or impurities.
FTIR Spectroscopy
The FTIR spectrum will be dominated by the vibrational modes of the 2-ethylhexanoate ligand. Key expected peaks include:
-
C-H stretching: Around 2850-2960 cm⁻¹.
-
C=O stretching (carboxylate): This is a critical region. In the free acid, the C=O stretch appears around 1710 cm⁻¹. In the thallium salt, this will be shifted to a lower frequency, typically in the range of 1540-1650 cm⁻¹ for the asymmetric stretch and 1390-1440 cm⁻¹ for the symmetric stretch, due to the coordination to the metal ion. The absence of a peak around 1710 cm⁻¹ is a strong indicator of the absence of unreacted 2-ethylhexanoic acid.
Elemental Analysis
For pure Thallium(I) 2-ethylhexanoate (C₈H₁₅O₂Tl, Molecular Weight: 347.59 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 27.64%
-
Hydrogen (H): 4.35%
-
Thallium (Tl): 58.79%
Experimental values should be within ±0.4% of these theoretical values.
Thermal Analysis
-
TGA: A pure, anhydrous sample of Thallium(I) 2-ethylhexanoate is expected to be thermally stable up to a certain temperature, after which a single-step or multi-step decomposition will occur, leading to the formation of a thallium-containing residue (likely an oxide). The absence of significant mass loss at temperatures below the decomposition point indicates the absence of volatile impurities like residual solvent.
-
DSC: A sharp melting endotherm is expected for a pure, crystalline sample. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.
Common Impurities and Their Detection
Potential impurities in Thallium(I) 2-ethylhexanoate can arise from the starting materials or side reactions during synthesis.
-
2-Ethylhexanoic Acid: Unreacted starting material.
-
Detection: A broad peak in the ¹H NMR spectrum around 10-12 ppm and a C=O stretching band around 1710 cm⁻¹ in the FTIR spectrum.
-
-
Thallium(I) Hydroxide or Carbonate: If the synthesis is performed in the presence of water or CO₂.
-
Detection: These are typically insoluble in the solvents used for NMR and may be detected by FTIR or as an insoluble residue. TGA may show a mass loss corresponding to water or CO₂.
-
-
Other Metal Carboxylates: If there is cross-contamination from other metal salts.
-
Detection: Elemental analysis for other metals would be required.
-
-
Solvents: Residual solvents from the synthesis or purification process.
-
Detection: Characteristic peaks in the ¹H NMR spectrum. TGA may show a mass loss at the boiling point of the solvent.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization techniques.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for FTIR spectroscopic analysis.
Caption: Workflow for Elemental Analysis.
Caption: Workflow for Thermal Analysis (TGA/DSC).
By employing a combination of these characterization techniques and carefully interpreting the resulting data, researchers can confidently validate the purity of their Thallium(I) 2-ethylhexanoate, ensuring the reliability and reproducibility of their scientific endeavors.
References
The 2-Ethylhexanoate Ligand: A Superior Choice for Organometallic Precursors in Research and Development
For researchers, scientists, and drug development professionals seeking optimal performance in organometallic synthesis and material science applications, the selection of the appropriate ligand is paramount. This guide provides a comprehensive comparison of organometallic precursors featuring the 2-ethylhexanoate ligand against common alternatives such as acetates, neodecanoates, and acetylacetonates. Through an examination of experimental data, this report elucidates the distinct advantages conferred by the 2-ethylhexanoate ligand, including enhanced solubility, favorable thermal properties, and superior performance in the fabrication of thin films and nanoparticles.
The unique branched structure of the 2-ethylhexanoate ligand imparts a range of beneficial properties to organometallic precursors, making them highly versatile for a variety of applications, from catalysis to advanced materials synthesis.[1][2] These precursors are widely recognized for their excellent solubility in non-polar organic solvents, a critical factor for ensuring homogeneous reaction media and uniform thin-film deposition.[3]
Unparalleled Solubility in Organic Media
One of the most significant advantages of 2-ethylhexanoate ligands is the high solubility they impart to metal complexes in a wide array of organic solvents. This is in stark contrast to precursors with smaller, more polar ligands like acetates, which often exhibit limited solubility in non-polar media. The branched alkyl chain of the 2-ethylhexanoate ligand enhances van der Waals interactions with organic solvents, facilitating dissolution.
| Precursor | Ligand | Solvent | Solubility |
| Copper(II) 2-ethylhexanoate | 2-ethylhexanoate | Toluene | Soluble |
| Copper(II) acetate | Acetate | Toluene | Sparingly soluble |
| Cobalt(II) 2-ethylhexanoate | 2-ethylhexanoate | Hexane | Soluble |
| Cobalt(II) acetate | Acetate | Hexane | Insoluble |
| Zinc(II) 2-ethylhexanoate | 2-ethylhexanoate | Various Organic Solvents | Soluble[4] |
| Zinc(II) acetate | Acetate | Ethanol/Iso-butanol | Subject to hydrolysis[5] |
This table provides a qualitative comparison based on generally accepted chemical principles and available literature. Precise quantitative solubility data can vary based on experimental conditions.
Thermal Properties: Stability and Decomposition
The thermal stability and decomposition profile of an organometallic precursor are crucial for applications such as chemical vapor deposition (CVD) and the synthesis of metal oxide nanoparticles. The 2-ethylhexanoate ligand generally offers a desirable balance of stability for handling and controlled decomposition at elevated temperatures.
While specific decomposition temperatures are highly dependent on the metal center, comparative thermal analysis often reveals that metal 2-ethylhexanoates decompose at temperatures suitable for many deposition processes, leaving behind high-purity metal or metal oxide materials. For instance, thermal decomposition of cobalt(II) acetate tetrahydrate involves multiple steps, including dehydration and the formation of intermediates before yielding cobalt oxides.[6][7][8][9][10] In contrast, the decomposition of many metal 2-ethylhexanoates can be more direct.
| Precursor | Ligand | Decomposition Onset (Approx. °C) | Final Product |
| Copper(II) 2-ethylhexanoate | 2-ethylhexanoate | ~252 °C (dec.)[11] | Copper/Copper Oxide |
| Cobalt(II) acetate tetrahydrate | Acetate | Dehydration below 150°C, decomposition >300°C[8] | Cobalt Oxides[7] |
| Nickel(II) 2-ethylhexanoate | 2-ethylhexanoate | Varies | Nickel/Nickel Oxide |
| Nickel(II) acetate | Acetate | Varies | Nickel/Nickel Oxide |
Note: Decomposition temperatures are influenced by factors such as heating rate and atmosphere. The data presented is for general comparison.
Advantages in Materials Synthesis
The superior solubility and clean decomposition of 2-ethylhexanoate precursors make them ideal for the fabrication of high-quality thin films and nanoparticles.
Thin Film Deposition
In both sol-gel and chemical vapor deposition (CVD) processes, the high solubility of 2-ethylhexanoate precursors in organic solvents allows for the preparation of stable, homogeneous precursor solutions. This is critical for achieving uniform and defect-free thin films. For example, aluminum oxide thin films can be prepared by low-temperature atmospheric-pressure CVD using aluminum 2-ethylhexanoate, which is noted for being nontoxic and easy to handle.[12] In contrast, the use of less soluble precursors can lead to particulate formation in solution, resulting in rough and discontinuous films.
Nanoparticle Synthesis
Metal 2-ethylhexanoates are widely employed as precursors for the synthesis of metal oxide nanoparticles.[13] The controlled thermal decomposition of these precursors in high-boiling point solvents allows for excellent control over nanoparticle size and morphology. The 2-ethylhexanoate ligand can also act as a capping agent during particle growth, preventing aggregation and ensuring the formation of well-dispersed nanocrystals.[3] Comparative studies have shown that the choice of carboxylate precursor can significantly influence the final nanoparticle characteristics.[3]
Experimental Protocols
Synthesis of Metal 2-Ethylhexanoate Precursors
A common method for the synthesis of metal 2-ethylhexanoates involves the reaction of a metal salt with 2-ethylhexanoic acid or its sodium salt.
Example: Synthesis of Copper(II) 2-ethylhexanoate
-
Materials: Copper(II) acetate monohydrate, sodium 2-ethylhexanoate, methanol, and water.
-
Procedure:
-
Dissolve copper(II) acetate monohydrate in a minimal amount of methanol.
-
In a separate flask, dissolve sodium 2-ethylhexanoate in a methanol/water mixture.
-
Slowly add the copper acetate solution to the sodium 2-ethylhexanoate solution with constant stirring.
-
A precipitate of copper(II) 2-ethylhexanoate will form.
-
The precipitate is then filtered, washed with water and methanol to remove impurities, and dried under vacuum.[14]
-
Sol-Gel Synthesis of Zinc Oxide Nanoparticles
This protocol outlines the synthesis of ZnO nanoparticles using zinc 2-ethylhexanoate, which can be compared to syntheses using zinc acetate.
-
Precursor Solution Preparation: Dissolve zinc 2-ethylhexanoate in a suitable organic solvent such as ethanol or isopropanol.
-
Hydrolysis: Add a controlled amount of water to the precursor solution under vigorous stirring to initiate hydrolysis. The hydrolysis of zinc acetate in alcoholic solutions can be complex and may lead to the formation of zinc hydroxy acetate intermediates.[5][15]
-
Condensation and Gelation: Continue stirring to promote condensation reactions, leading to the formation of a sol, which gradually transforms into a gel.
-
Drying and Calcination: The gel is dried to remove the solvent and then calcined at a high temperature to obtain crystalline ZnO nanoparticles. The parameters of the sol-gel process, such as precursor concentration and pH, can be controlled to tailor the properties of the resulting nanostructures.[16][17][18][19]
Chemical Vapor Deposition of Alumina Thin Films
-
Precursor Delivery: Aluminum 2-ethylhexanoate is placed in a bubbler and heated to increase its vapor pressure. A carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor into the CVD reactor.
-
Deposition: The substrate is heated to the desired deposition temperature inside the reactor. The precursor vapor decomposes on the hot substrate surface, forming an alumina thin film. An oxygen source, such as air or pure oxygen, is typically introduced to facilitate the formation of stoichiometric Al₂O₃.
-
Process Parameters: Key parameters that control the film properties include substrate temperature, precursor flow rate, and the ratio of precursor to oxygen. The use of aluminum 2-ethylhexanoate allows for deposition at relatively low temperatures.[12][20][21][22][23]
Visualizing the Advantages
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the key advantages of 2-ethylhexanoate ligands.
The branched and bulky nature of the 2-ethylhexanoate ligand leads to greater steric hindrance, which can influence reaction kinetics and coordination chemistry. This steric bulk also contributes to the enhanced solubility in non-polar solvents compared to the smaller, more polar acetate ligand.
The high solubility of 2-ethylhexanoate precursors ensures the formation of a homogeneous solution, which is essential for depositing uniform, high-quality thin films via techniques like spin coating. In contrast, poorly soluble precursors can lead to inhomogeneous solutions and result in defective films.
The coordination of 2-ethylhexanoate ligands to a metal center creates a lipophilic environment, enhancing solubility in organic media. The carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging, influencing the structure and reactivity of the precursor.[3][24] Ligand exchange with solvent molecules is a dynamic process that can play a role in the reactivity of the precursor in solution.
Conclusion
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Zinc 2-ethylhexanoate | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Copper(II) 2-ethylhexanoate 149-11-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. A sol–gel synthesis to prepare size and shape-controlled mesoporous nanostructures of binary (II–VI) metal oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. Alumina layer using low-cost direct liquid injection metal organic chemical vapor deposition (DLI-MOCVD) on AISI 1018 steel [scielo.org.mx]
- 22. researchgate.net [researchgate.net]
- 23. US20060003100A1 - CVD process to deposit aluminum oxide coatings - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Acute Toxicity of Various Thallium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acute toxicity of different thallium salts, supported by experimental data. The information is intended to assist researchers in understanding the relative toxicity of these compounds and in designing studies that handle them safely.
Quantitative Toxicity Data
The acute toxicity of thallium salts is typically expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a tested population. The table below summarizes the oral LD50 values for several thallium salts in rats and mice.
| Thallium Salt | Chemical Formula | Animal Model | Route of Administration | LD50 (mg/kg) |
| Thallium Sulfate | Tl₂SO₄ | Rat | Oral | 16[1] |
| Thallium Sulfate | Tl₂SO₄ | Mouse | Oral | 23.5[1] |
| Thallium Iodide | TlI | Rat | Oral | 24.1[2][3] |
| Thallous Chloride | TlCl | Mouse | Oral | 24[4] |
| Thallium Acetate | CH₃COOTl | Rat | Oral | 41.3[5][6] |
| Thallium Acetate | CH₃COOTl | Mouse | Oral | 35[7] |
| Thallic Oxide | Tl₂O₃ | Rat | Oral | 44[8][9] |
| Thallium Nitrate | TlNO₃ | Mouse | Oral | 15[10] |
Note: The toxicity of thallium compounds can vary based on factors such as the animal model, strain, sex, and the specific experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
The determination of acute oral toxicity, such as the LD50 values presented above, is conducted following standardized experimental protocols. While the specific historical protocols for each cited study may not be readily available, the following methodology is based on the internationally recognized OECD Guideline 423 for the Testing of Chemicals: Acute Oral Toxicity – Acute Toxic Class Method[11].
Principle of the Test
The test substance is administered orally to a group of experimental animals at one of a series of fixed doses. The test is a stepwise procedure, with each step using a small number of animals. The outcome of each step (mortality or survival) determines the next dose to be administered, allowing for the classification of the substance's toxicity and, if necessary, the estimation of an LD50 value[11][12].
Experimental Animals
-
Species and Strain: The preferred species is the rat, although other rodent species may be used[11]. Healthy, young adult animals are selected for the study.
-
Sex: Typically, a single sex (usually females, as they are often more sensitive) is used[11].
-
Housing and Feeding Conditions: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing[13].
Dose Preparation and Administration
-
Vehicle: The thallium salt is typically dissolved or suspended in a suitable vehicle, such as water or a 0.5% carboxymethyl cellulose solution.
-
Administration: The substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula[14]. The volume administered is kept as low as possible.
-
Fasting: Animals are fasted (food, but not water, withheld) for a period before dosing (e.g., overnight for rats)[13].
Procedure
-
Sighting Study (Optional): A preliminary study may be conducted with a few animals to determine the appropriate starting dose for the main study[14].
-
Main Study:
-
A group of at least 3 animals is dosed at the selected starting dose level[11].
-
The animals are observed for mortality and clinical signs of toxicity.
-
The outcome of the first group determines the dosing for the subsequent group of animals (either a higher or lower dose, or the same dose to confirm the results)[11].
-
This stepwise procedure continues until enough data is collected to classify the toxicity of the substance or to calculate an LD50.
-
Observations
-
Clinical Signs: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and somatomotor activity and behavior. Particular attention is paid to signs of tremors, convulsions, salivation, diarrhea, lethargy, and coma[15].
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter[13].
-
Mortality: The number of animals that die in each group within a specified period (typically 14 days) is recorded[16].
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes[13].
Data Analysis
The LD50 value is calculated using appropriate statistical methods, such as the maximum likelihood method, based on the mortality data collected from the different dose groups[17].
Signaling Pathways in Thallium Toxicity
Thallium exerts its toxic effects through multiple mechanisms, primarily by interfering with potassium-dependent cellular processes, inducing oxidative stress, and causing mitochondrial dysfunction. The following diagram illustrates a key signaling pathway involved in thallium-induced cellular toxicity.
Caption: Cellular toxicity pathway of thallium.
References
- 1. Thallium(I) sulfate - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Thallium(I) iodide - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Thallous acetate - Wikipedia [en.wikipedia.org]
- 8. buyisotope.com [buyisotope.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Metalorganic Compounds: The Case of Thallium(I) 2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thallium(I) 2-ethylhexanoate and other metalorganic compounds. While the initial focus was a direct comparison of therapeutic efficacy, preliminary research has necessitated a shift in perspective due to the extreme toxicity associated with thallium compounds. This guide will, therefore, address the properties and applications of Thallium(I) 2-ethylhexanoate in relevant scientific fields while contrasting it with metalorganic compounds that have established roles in drug development. The paramount importance of toxicity in the selection of metal-based therapeutic agents will be a central theme.
The Overarching Challenge: The Toxicity of Thallium
Thallium and its compounds are among the most toxic heavy metals, surpassing mercury, cadmium, and lead in their detrimental effects on humans[1]. The univalent thallous ion (Tl+) has an ionic radius similar to that of the potassium ion (K+), allowing it to enter cells via potassium uptake pathways[2][3]. This mimicry disrupts numerous vital cellular processes that are dependent on potassium, leading to severe and often fatal consequences[3].
Historically, thallium salts had limited medicinal use, for example, as a depilatory agent for ringworm of the scalp, but this was discontinued due to the high incidence of severe poisoning and a very narrow therapeutic index[4][5]. The severe, multi-organ toxicity of thallium is the primary reason it is not considered a viable candidate for modern drug development.
Table 1: Comparison of Metal Ion Toxicity
| Metal Ion | Lethal Dose (for an adult human) | Primary Organs Affected | Notes |
| Thallium(I) (Tl+) | 8–10 mg/kg[1] | Nervous system, gastrointestinal tract, skin, heart, liver, kidneys[1][6] | Colorless, odorless, and tasteless, leading to a history of accidental and intentional poisoning[2][5]. |
| Mercury(II) (Hg2+) | 10-50 mg/kg | Kidneys, nervous system | Toxicity depends on the form of mercury. |
| Lead(II) (Pb2+) | ~500 mg/kg | Nervous system, kidneys, hematopoietic system | Chronic exposure is a major concern. |
| Cadmium(II) (Cd2+) | 30-300 mg/kg | Kidneys, bones, respiratory system | Long biological half-life. |
| Platinum(II) (Pt2+) | Varies by compound | Kidneys, peripheral nerves, inner ear | A key component of widely used anticancer drugs; toxicity is a significant side effect that is managed clinically. |
Efficacy of Thallium(I) 2-ethylhexanoate in Non-Therapeutic Applications
While unsuitable for therapeutic use, Thallium(I) 2-ethylhexanoate, like other metal 2-ethylhexanoates, has applications in materials science and organic synthesis. Metal 2-ethylhexanoates are valued as precursors for the synthesis of metal oxides, nanoparticles, and thin films due to their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures[7][8].
In organic synthesis, thallium salts have been used as reagents. For instance, thallium(I) carboxylates can be used in the synthesis of diols from alkenes, offering an alternative to methods using silver carboxylates[9]. Thallium(III) nitrate has been employed as an oxidizing agent in various organic transformations[10].
A Comparative Look at Therapeutically Viable Metalorganic Compounds
In stark contrast to thallium, several other metals form the basis of successful therapeutic agents. The efficacy of these compounds is a result of a balance between their therapeutic activity and manageable toxicity.
-
Platinum-Based Compounds: Cisplatin and its analogs are cornerstone anticancer drugs that exert their effect by binding to DNA in cancer cells, inducing apoptosis. Their development marked a significant milestone in the application of metalorganic chemistry to medicine.
-
Gold-Based Compounds: Gold salts have been used to treat rheumatoid arthritis, and newer gold complexes are being investigated for their anticancer properties. Their mechanism often involves the inhibition of enzymes like thioredoxin reductase.
-
Ruthenium-Based Compounds: Ruthenium complexes are being explored as a less toxic alternative to platinum-based anticancer drugs. Some have entered clinical trials and show promise in treating certain types of cancers.
-
Iron-Based Compounds: Ferrocene-containing compounds have been investigated for their antimalarial and anticancer activities[11]. Iron's essential biological role and its ability to exist in different oxidation states are key to its therapeutic potential.
Table 2: Applications of Various Metalorganic Compounds
| Metalorganic Compound Class | Primary Application(s) | Example(s) | Key Advantage(s) |
| Thallium-Based | Organic synthesis, materials science precursor[7][8][9] | Thallium(I) acetate, Thallium(III) nitrate | Unique reactivity in specific chemical transformations. |
| Platinum-Based | Anticancer therapy[12] | Cisplatin, Carboplatin, Oxaliplatin | High efficacy against various cancers. |
| Gold-Based | Anti-inflammatory, anticancer[12] | Auranofin | Unique enzymatic inhibition mechanisms. |
| Ruthenium-Based | Anticancer therapy (investigational) | NAMI-A, KP1019 | Lower toxicity compared to platinum drugs, novel mechanisms of action. |
| Ferrocene-Based | Antimalarial, anticancer (investigational)[11] | Ferroquine | Potential to overcome drug resistance. |
Experimental Protocols: A Glimpse into the Use of Thallium Reagents
The following is a representative experimental protocol for a reaction utilizing a thallium(I) carboxylate in organic synthesis, adapted from a known procedure. Extreme caution and appropriate safety measures are mandatory when handling any thallium compound due to its high toxicity.
Synthesis of trans-1,2-Cyclohexanediol Diacetate (Illustrative)
-
Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add Thallium(I) acetate (1.0 equivalent) and dried acetic acid.
-
Reaction: Heat the mixture to reflux for one hour. After cooling, add cyclohexene (0.64 equivalents) and iodine (0.61 equivalents).
-
Reflux: Stir the resulting suspension and heat at reflux for approximately 9 hours.
-
Workup: Cool the mixture to room temperature. The precipitate of thallium(I) iodide is removed by filtration and washed with diethyl ether. The combined filtrates are concentrated using a rotary evaporator.
-
Extraction: The residue is dissolved in dry ether, dried with anhydrous potassium carbonate, and the solvent is removed to yield the crude product.
This protocol illustrates the utility of thallium reagents in achieving specific stereochemical outcomes in organic reactions[9].
Visualizing Workflows and Pathways
Diagram 1: General Mechanism of Action for a Platinum-Based Anticancer Drug
Caption: A simplified diagram showing the mechanism of a platinum-based drug.
Diagram 2: Experimental Workflow for a Thallium-Mediated Synthesis
Caption: A workflow for the synthesis of a diol using a thallium reagent.
The extreme toxicity of thallium and its compounds is a decisive factor that prohibits the use of Thallium(I) 2-ethylhexanoate in drug development. While it finds utility in specialized areas like organic synthesis and materials science, the risk to human health is too significant for therapeutic consideration. The field of medicinal metalorganic chemistry continues to evolve, with a clear focus on developing compounds based on metals with a more favorable toxicity profile, such as platinum, gold, and ruthenium. For researchers and drug development professionals, understanding the fundamental principles of toxicology is as crucial as evaluating therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Thallium poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. Thallium - Wikipedia [en.wikipedia.org]
- 6. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organometallic compounds in drug discovery: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thallium(I) 2-Ethylhexanoate: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Thallium(I) 2-ethylhexanoate must adhere to strict disposal procedures due to its classification as a hazardous waste.[1][2] This guide provides essential safety and logistical information for the proper management and disposal of this organometallic compound, ensuring the safety of laboratory personnel and the protection of the environment.
Thallium and its compounds are highly toxic and are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3][4] Improper disposal can lead to severe environmental contamination and health risks. Therefore, it is imperative that all waste containing Thallium(I) 2-ethylhexanoate be treated as hazardous.
Immediate Safety and Handling Precautions
Before handling Thallium(I) 2-ethylhexanoate, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE), spill response, and first aid measures. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
Disposal Procedures
The primary and mandated method for the disposal of Thallium(I) 2-ethylhexanoate and any contaminated materials is through a licensed hazardous waste disposal service.[5] Do not, under any circumstances, dispose of this compound down the drain or in regular solid waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "Thallium(I) 2-ethylhexanoate," and the appropriate EPA hazardous waste code. While a specific code for Thallium(I) 2-ethylhexanoate is not listed, various thallium compounds are assigned codes such as U214 (Thallium(I) acetate), U215 (Thallium(I) carbonate), U216 (Thallium(I) chloride), and U217 (Thallium(I) nitrate).[3] It is advisable to consult with your institution's environmental health and safety (EHS) office for the most appropriate waste code.
-
Segregate waste containing Thallium(I) 2-ethylhexanoate from other laboratory waste streams to prevent accidental reactions.[6]
-
-
Containerization:
-
Use robust, leak-proof containers that are chemically compatible with the waste.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and quantity.
-
In-Laboratory Treatment (for Aqueous Thallium Waste)
While professional disposal is the standard, some in-laboratory treatment methods can be considered for aqueous solutions containing thallium ions to reduce their hazard before disposal. These methods should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety precautions involved. Note: The direct applicability of these methods to the organometallic Thallium(I) 2-ethylhexanoate may require prior conversion to an aqueous form, a process that should be carefully evaluated for safety and feasibility.
1. Precipitation:
This method involves converting soluble thallium ions into an insoluble precipitate that can be separated from the liquid waste.
-
Methodology: For aqueous solutions of thallium salts, precipitation can be achieved by adding a precipitating agent such as sodium sulfide to form insoluble thallium(I) sulfide. The reaction should be carried out in a fume hood with constant stirring. The resulting precipitate can then be separated by filtration. The collected solid is still considered hazardous waste and must be disposed of accordingly.[7]
2. Adsorption:
This technique uses a solid adsorbent to bind thallium ions from a solution.
-
Methodology: Activated carbon has been shown to be an effective adsorbent for thallium from aqueous solutions.[8] The contaminated solution is passed through a column packed with activated carbon, or the activated carbon is added to the solution, stirred for a sufficient contact time, and then filtered out. The thallium-laden activated carbon is a hazardous waste and requires professional disposal.
Quantitative Data for Thallium Waste Management
The following table summarizes key quantitative data related to the regulation and management of thallium waste.
| Parameter | Value/Guideline | Source |
| EPA Hazardous Waste Numbers for Thallium Compounds | U214, U215, U216, U217 | [3] |
| Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Limit | 5.0 mg/L | [9] |
| Reportable Quantity (RQ) for Thallium Compounds | Varies (e.g., 100 lbs for Thallium(I) sulfate) | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Thallium(I) 2-ethylhexanoate.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Thallium(I) 2-ethylhexanoate, minimizing risks to human health and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ptb.de [ptb.de]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Thallium(i)2-ethylhexanoate
Disclaimer: This document provides essential safety and logistical information for handling Thallium(I) 2-ethylhexanoate. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the known hazards of other highly toxic soluble thallium compounds. Researchers, scientists, and drug development professionals should treat this information as a minimum safety standard and always consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
Thallium(I) 2-ethylhexanoate is a highly toxic compound. Thallium and its compounds are known to be fatal if swallowed or inhaled.[1] This guide provides procedural, step-by-step guidance for the safe handling and disposal of Thallium(I) 2-ethylhexanoate to minimize exposure and ensure laboratory safety.
Essential Safety Information
Proper personal protective equipment (PPE) is mandatory when handling Thallium(I) 2-ethylhexanoate. The acute toxicity of thallium compounds necessitates stringent safety protocols to prevent any route of exposure, including inhalation, ingestion, and skin contact.
Quantitative Exposure Limits for Soluble Thallium Compounds
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³ | OSHA |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ | ACGIH |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against thallium exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloved with chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. Thallium is readily absorbed dermally. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes from splashes and vapors. |
| Skin and Body Protection | A lab coat, and for larger quantities or in case of a spill, a chemically resistant suit (e.g., Tyvek or Tychem). | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required. | Thallium compounds are fatal if inhaled.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Thallium(I) 2-ethylhexanoate in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the availability and proper functioning of an emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the thallium compound.
-
Designate a specific work area for handling Thallium(I) 2-ethylhexanoate and clearly label it with "DANGER: HIGHLY TOXIC."
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat.
-
Wear chemical safety goggles and a face shield.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first, ensuring the cuffs are over the sleeves of the lab coat.
3. Handling the Compound:
-
Conduct all manipulations of Thallium(I) 2-ethylhexanoate inside the chemical fume hood.
-
Use dedicated glassware and equipment, and label it clearly.
-
Avoid creating dust or aerosols.
-
If transferring the compound, do so carefully to prevent spills.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat, face shield, and goggles.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or doctor.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
Disposal Plan
Thallium waste is classified as hazardous waste and must be disposed of according to federal, state, and local regulations.
1. Waste Segregation:
-
All materials contaminated with Thallium(I) 2-ethylhexanoate, including gloves, disposable lab coats, and cleaning materials, must be collected as hazardous waste.
2. Waste Collection and Storage:
-
Collect thallium-contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Store the waste container in a designated and secure area, away from incompatible materials.
3. Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of any thallium-containing waste down the drain or in the regular trash.
Workflow for Handling and Disposal of Thallium(I) 2-ethylhexanoate
Caption: Workflow for the safe handling and disposal of Thallium(I) 2-ethylhexanoate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
